3,5,6-Trifluoropyridazin-4-amine
Description
BenchChem offers high-quality 3,5,6-Trifluoropyridazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trifluoropyridazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trifluoropyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVIXJSZRSQEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631354 | |
| Record name | 3,5,6-Trifluoropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7679-50-7 | |
| Record name | 3,5,6-Trifluoropyridazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5,6-Trifluoropyridazin-4-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3,5,6-Trifluoropyridazin-4-amine, a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.
Structure, Reactivity, and Applications in High-Value Synthesis
Executive Summary
3,5,6-Trifluoropyridazin-4-amine (CAS: 7679-50-7) is a polyfluorinated heteroaromatic scaffold characterized by a highly electron-deficient pyridazine core.[1] It serves as a versatile "chassis" for the construction of polysubstituted pyridazines via sequential nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[4][5][6]
| Property | Data |
| IUPAC Name | 3,5,6-Trifluoropyridazin-4-amine |
| Common Synonyms | 4-Amino-3,5,6-trifluoropyridazine; 3,5,6-Trifluoro-4-pyridazinamine |
| CAS Number | 7679-50-7 |
| Molecular Formula | C |
| Molecular Weight | 149.07 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeCN); sparingly soluble in water.[3] |
| Acidity (pKa) | Weakly basic (estimated pKa < 2 due to strong electron-withdrawing F atoms). |
Structural Analysis
The molecule consists of a 1,2-diazine (pyridazine) ring substituted with three fluorine atoms and one amino group.
-
Electronic Environment: The pyridazine ring is naturally electron-deficient due to the electronegativity of the two nitrogen atoms. The addition of three fluorine atoms further depletes electron density from the ring carbons, activating them towards nucleophilic attack.
-
Tautomerism: While the amino form is predominant, potential amino-imino tautomerism can influence binding modes in biological targets, though the electron-withdrawing fluorines strongly favor the amino tautomer to maintain aromaticity.
Synthesis & Regioselectivity[2][3][7][8]
The primary route to 3,5,6-trifluoropyridazin-4-amine involves the nucleophilic aromatic substitution (
Synthetic Protocol
Precursor: Tetrafluoropyridazine (perfluoropyridazine). Reagent: Ammonia (aq. or gaseous) or ammonia surrogates (e.g., benzylamine followed by deprotection, though direct amination is preferred).
Reaction Scheme: The reaction of tetrafluoropyridazine with ammonia yields a mixture of isomers, with the 4-substituted product being the major isomer (typically >90% regioselectivity) compared to the 3-substituted isomer.
Mechanism and Regiocontrol
The high regioselectivity for the 4-position is governed by the stability of the Meisenheimer intermediate.
-
Ground State: Tetrafluoropyridazine is symmetric; positions 3/6 are equivalent, and positions 4/5 are equivalent.
-
Transition State: Nucleophilic attack at C-4 generates a negative charge that can be delocalized onto the ring nitrogens (specifically N-1). Attack at C-3 is less favorable because the negative charge localization is less effectively stabilized by the adjacent fluorine compared to the para-nitrogen resonance stabilization available at C-4.
-
Outcome: Kinetic control favors the formation of 3,5,6-trifluoropyridazin-4-amine.
Figure 1: Synthetic pathway and regioselectivity of tetrafluoropyridazine amination.
Reactivity Profile: Sequential Substitution
Once the amino group is installed, the reactivity of the remaining fluorine atoms (at C-3, C-5, and C-6) is altered. The amino group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction. However, in perfluorinated systems, the resonance effect typically deactivates the positions ortho and para to it relative to the unsubstituted ring.
Site-Selectivity Rules
-
C-5 Position (Ortho to Amine): The most activated position for a second nucleophilic attack is typically C-5 or C-6 , depending on the hardness/softness of the incoming nucleophile and solvent effects.
-
Deactivation: The amino group at C-4 deactivates C-3 and C-5 slightly via resonance donation, but the high inductive withdrawal of the fluorines maintains overall reactivity.
-
Synthetic Utility: This allows for the "programming" of the pyridazine ring, where substituents can be introduced in a specific order (e.g., Amine
Alkoxide Thiol).
Experimental Considerations
-
Base Selection: Use non-nucleophilic bases (e.g.,
, DIPEA) to scavenge HF generated during substitutions. -
Solvent: Aprotic polar solvents (MeCN, THF) are preferred to enhance the nucleophilicity of the attacking species.
Figure 2: Divergent reactivity pathways for further functionalization.
Applications in Drug Discovery[2][3][7][9]
Bioisosterism
The 3,5,6-trifluoropyridazin-4-amine core serves as a bioisostere for:
-
Anilines: Reducing metabolic liability (oxidation) while maintaining H-bond donor capability.
-
Pyrimidines/Pyridines: The extra nitrogen and fluorine atoms lower the
and increase lipophilicity ( ), improving membrane permeability.
Case Studies & Utility
-
Kinase Inhibitors: The scaffold is utilized to bind to the hinge region of kinases. The amino group forms a key hydrogen bond with the backbone carbonyl of the kinase active site.
-
Agrochemicals: Used in the synthesis of herbicides where the fluorinated pyridazine ring enhances metabolic stability against plant enzymes.
-
Fragment-Based Design: Due to its low molecular weight (149 Da) and distinct vectors for substitution, it is an ideal fragment for screening libraries.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation.
-
Specific Target Organ Toxicity: May cause respiratory irritation.
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis or oxidation.
-
Spill Cleanup: Contain spillage with sand or earth. Do not use combustible materials (e.g., sawdust).
References
-
Chambers, R. D., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Journal of Organic Chemistry.
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.
-
ChemSrc. (2023). 3,5,6-Trifluoropyridazin-4-amine - CAS 7679-50-7 Properties.
-
National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Pyridazines.
Sources
An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine: Synthesis, Properties, and Applications in Research and Development
Introduction: In the landscape of modern medicinal and materials chemistry, fluorine-containing heterocyclic compounds represent a cornerstone for innovation. Their unique electronic properties, metabolic stability, and conformational effects make them prized building blocks in the design of novel therapeutics and advanced materials. While the specific compound 4-Amino-3,5,6-trifluoropyridazine, as initially queried, is not found in established chemical databases and is likely not a commercially available reagent, this guide will focus on a closely related and highly valuable structural analog: 4-Amino-2,3,5,6-tetrafluoropyridine .
This technical guide provides an in-depth exploration of 4-Amino-2,3,5,6-tetrafluoropyridine, a critical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core identifiers, physicochemical properties, a detailed synthesis protocol, and its versatile applications, offering field-proven insights into its reactivity and utility as a synthetic scaffold.
Core Identifiers and Physicochemical Properties
4-Amino-2,3,5,6-tetrafluoropyridine is a foundational building block in fluoro-organic chemistry. Its key identifiers and properties are summarized below, providing a clear data-centric overview for laboratory use.
| Identifier | Value |
| CAS Number | 1682-20-8[1][2] |
| Molecular Formula | C₅H₂F₄N₂[1][2] |
| Molecular Weight | 166.08 g/mol [1][2] |
| IUPAC Name | 2,3,5,6-tetrafluoropyridin-4-amine |
| Canonical SMILES | Nc1c(F)c(F)nc(F)c1F |
| InChI Key | PLVFNMQHMRRBAA-UHFFFAOYSA-N |
| Appearance | White to light yellow crystalline powder[3] |
| Melting Point | 85-87 °C[1] |
| Purity | Typically ≥97% (GC) |
The highly electronegative fluorine atoms significantly influence the molecule's properties. They create a strong inductive electron-withdrawing effect on the pyridine ring, which decreases the electron density of the aromatic system. This electronic modification enhances the acidity of the N-H protons of the amino group and, most importantly, makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a key feature of its chemical reactivity.[3]
Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine
The primary and most industrially viable route to 4-Amino-2,3,5,6-tetrafluoropyridine is through the nucleophilic aromatic substitution of pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the C4 (para) position for nucleophilic attack.
Causality of Experimental Choices:
The choice of ammonia as the nucleophile is straightforward for the direct introduction of the primary amino group. The reaction is typically performed in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures and pressures to drive the substitution. The solvent choice is critical; while the reaction can proceed with liquid ammonia, the use of a co-solvent can improve solubility and moderate reactivity. The regioselectivity for the C4 position is a well-established principle in the chemistry of pentafluoropyridine, as the attack at this position leads to a more stabilized Meisenheimer intermediate compared to attack at the ortho or meta positions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine.
Detailed Step-by-Step Methodology
Materials:
-
Pentafluoropyridine
-
Aqueous ammonia (e.g., 28-30%) or liquid ammonia
-
Stainless steel autoclave or other suitable pressure vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for filtration and drying
Procedure:
-
Charging the Reactor: In a well-ventilated fume hood, charge a stainless steel autoclave with pentafluoropyridine.
-
Adding the Nucleophile: Carefully add an excess of aqueous ammonia to the autoclave. The molar excess of ammonia helps to ensure complete conversion of the starting material.
-
Sealing and Heating: Seal the autoclave securely. Place it on a heating mantle with magnetic stirring. Heat the reaction mixture to a temperature between 100-150°C. The internal pressure will increase significantly. Caution: This step must be performed with appropriate safety shielding and pressure monitoring.
-
Reaction Time: Maintain the reaction at the target temperature with vigorous stirring for several hours until the reaction is complete (completion can be monitored by GC-MS analysis of aliquots if the setup allows).
-
Cooling and Work-up: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess ammonia pressure in a fume hood.
-
Isolation: Open the autoclave and transfer the resulting slurry to a beaker. The product often precipitates out of the aqueous solution upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining ammonia and ammonium fluoride salts.
-
Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The purity can be assessed by GC, NMR, and melting point analysis.
Chemical Reactivity and Applications in Drug Discovery
The utility of 4-Amino-2,3,5,6-tetrafluoropyridine as a synthetic intermediate stems from the reactivity of both the amino group and the fluorinated pyridine ring.
Reactivity of the Amino Group
The primary amino group is nucleophilic and can readily participate in a variety of common organic transformations:[3]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid (e.g., from NaNO₂) to form a diazonium salt, which can then be converted to other functional groups (e.g., -OH, -H, -halogens) or used to synthesize azides. For instance, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine, a useful precursor for generating nitrenes, can be achieved from the corresponding hydrazine, which is itself derived from the amine.[4][5]
Reactivity of the Pyridine Ring
While the amino group is present, the fluorine atoms on the pyridine ring, particularly at the C2 and C6 positions (ortho to the nitrogen), remain susceptible to further nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions. This allows for the sequential and regioselective introduction of other substituents, making it a versatile scaffold for building molecular complexity.
Logical Flow of Derivatization
Sources
- 1. 4-Amino-2,3,5,6-tetrafluoropyridine 98 1682-20-8 [sigmaaldrich.com]
- 2. 4-Amino-2,3,5,6-tetrafluoropyridine | CAS 1682-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Amino-2,3,5,6-tetrafluoropyridine: Properties, Uses, Safety & Supplier in China | High-Purity Fluorinated Pyridine Expert [pipzine-chem.com]
- 4. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical Properties of 3,5,6-Trifluoropyridazin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Fluorinated Pyridazines
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The pyridazine core, a nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds. The combination of these two features in molecules such as 3,5,6-Trifluoropyridazin-4-amine presents a compelling template for the development of novel therapeutic agents and specialized chemicals. A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in research and development, enabling rational drug design, process optimization, and the assurance of safety and quality.
Core Physicochemical Characteristics
A comprehensive understanding of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. These properties dictate the conditions required for storage, handling, and reaction, and are critical for analytical method development and quality control.
Summary of Physical Properties
The key physical and chemical properties of 3,5,6-Trifluoropyridazin-4-amine are summarized in the table below. It is important to note that while the molecular formula and weight are fundamental constants, other properties such as melting and boiling points can be influenced by purity.
| Property | Value | Source |
| CAS Number | 7679-50-7 | [1] |
| Molecular Formula | C₄H₂F₃N₃ | [1] |
| Molecular Weight | 149.074 g/mol | [1] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Density | Not available in search results | |
| Solubility | Not available in search results | |
| Appearance | Not available in search results |
Note: Experimental values for melting point, boiling point, density, and solubility were not available in the initial search results. These properties are best determined empirically.
Structural and Electronic Considerations
The structure of 3,5,6-Trifluoropyridazin-4-amine, with its electron-deficient pyridazine ring and the presence of three electronegative fluorine atoms, suggests a molecule with distinct electronic characteristics. The amino group at the 4-position acts as an electron-donating group, which can influence the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding. These structural features are critical in predicting the compound's behavior in various chemical and biological systems.
Experimental Protocols for Property Determination
To ensure the accuracy and reliability of the physical property data, standardized experimental protocols must be employed. The following section outlines the methodologies for determining the key physical characteristics of 3,5,6-Trifluoropyridazin-4-amine.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel or newly synthesized batch of 3,5,6-Trifluoropyridazin-4-amine is depicted in the following workflow diagram. This process ensures that foundational data is collected in a systematic and reproducible manner.
Caption: Workflow for the synthesis and physicochemical characterization.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Methodology:
-
A small, finely powdered sample of 3,5,6-Trifluoropyridazin-4-amine is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulations for biological assays.
Methodology:
-
A panel of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) is selected.
-
A small, accurately weighed amount of 3,5,6-Trifluoropyridazin-4-amine (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 0.1 mL) in a small vial.
-
The mixture is vortexed or agitated at a controlled temperature (e.g., 25 °C).
-
The solubility is visually assessed and can be qualitatively categorized as freely soluble, soluble, sparingly soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as HPLC or UV-Vis spectroscopy.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 3,5,6-Trifluoropyridazin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For 3,5,6-Trifluoropyridazin-4-amine, ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of the molecular structure.
Expected Spectral Features:
-
¹H NMR: The spectrum would be expected to show a signal corresponding to the protons of the amine group. The chemical shift of this signal can be broad and its position can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. The spectrum should display signals for the three fluorine atoms on the pyridazine ring. The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms and with the adjacent carbon and hydrogen atoms would confirm their positions.
-
¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the attached fluorine and nitrogen atoms.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Features:
-
N-H Stretching: The primary amine group (NH₂) is expected to show one or two bands in the region of 3300-3500 cm⁻¹. The presence of two bands would be indicative of the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=N and C=C Stretching: The pyridazine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region (typically 1400-1600 cm⁻¹).
-
C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Fragmentation Pattern:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3,5,6-Trifluoropyridazin-4-amine (149.074 g/mol ).
-
Fragmentation may involve the loss of fluorine, HCN, or other small neutral molecules, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Safety and Handling
Given the presence of a fluorinated heterocyclic system, it is prudent to handle 3,5,6-Trifluoropyridazin-4-amine with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3,5,6-Trifluoropyridazin-4-amine is a molecule of significant interest due to its fluorinated pyridazine core. While some fundamental physicochemical data, such as its molecular formula and weight, are established, a comprehensive experimental determination of its physical properties, including melting point, boiling point, and solubility, is crucial for its full potential to be realized in research and development. The experimental protocols and spectroscopic characterization methods outlined in this guide provide a robust framework for obtaining this critical data, ensuring the quality, reproducibility, and safety of its use in scientific endeavors. The scientific community is encouraged to contribute to the body of knowledge on this and related compounds by publishing detailed characterization data.
References
- Chambers, R. D.; Martin, P. A.; Waterhouse, J. S.; Williams, D. L. H.; Anderson, B. Journal of Fluorine Chemistry, 1982, vol. 20, p. 507 - 514.
-
New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 2013, vol. 68, p. 206-215. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2019, vol. 44, no. 3, p. 169-180. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 2013, vol. 342, no. 6161, p. 956-960. [Link]
-
3,5,6-trifluoropyridazin-4-amine | CAS#:7679-50-7. Chemsrc. [Link]
Sources
Technical Guide: Solubility Profiling and Solvent Selection for Trifluoropyridazin-4-amine
Executive Summary
Trifluoropyridazin-4-amine (TFPA) represents a class of highly electron-deficient heteroaromatic building blocks used increasingly in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. The introduction of three fluorine atoms onto the pyridazine core significantly alters the physicochemical landscape compared to its non-fluorinated analogs.
This guide addresses the solubility challenges inherent to TFPA. Unlike typical aminopyridazines, the strong electron-withdrawing nature of the perfluorinated ring dramatically reduces the basicity of the ring nitrogens and increases the acidity of the exocyclic amine protons. Consequently, TFPA exhibits a solubility profile characterized by poor aqueous solubility and high affinity for polar aprotic solvents . This document provides a theoretical framework, predicted solubility data, and a validated experimental protocol for accurate solubility determination.
Physicochemical Profile & Theoretical Solubility
To understand the solubility behavior of TFPA, we must analyze its molecular interactions.
Structural Analysis[1]
-
Core Scaffold: Pyridazine (1,2-diazine).
-
Substituents: Three Fluorine atoms (Positions 3, 5,[1][2] 6) and one Amino group (Position 4).[3][4][5]
-
Electronic Effect: The three fluorine atoms exert a massive inductive effect ($ -I $), pulling electron density away from the ring and the amino group.
-
Result 1: The ring nitrogens are essentially non-basic (pKa estimated < 1.0).
-
Result 2: The amino protons ($ -NH_2 $) become significant Hydrogen Bond Donors (HBD).
-
Result 3: The molecule possesses a strong dipole moment.
-
Hansen Solubility Parameters (HSP)
Using Group Contribution Methods, we estimate the Hansen parameters to guide solvent selection. The "Like Dissolves Like" principle here relies heavily on the Polar ($ \delta_P
| Parameter | Estimated Value ($ \text{MPa}^{0.5} $) | Significance |
| Dispersion ($ \delta_D $) | 18.5 | Moderate van der Waals interactions due to the compact aromatic ring. |
| Polarity ($ \delta_P $) | 14.2 | High dipole moment driven by the N-N bond and C-F bonds. |
| H-Bonding ($ \delta_H $) | 11.0 | Significant H-bond donor capability; requires H-bond acceptor solvents. |
Solvent Screening Strategy
Based on the HSP profile, TFPA requires solvents that act as Lewis Bases (H-bond acceptors) to stabilize the acidic protons of the amine, or solvents with high dielectric constants to solvate the dipole.
Predicted Solubility Classification
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Strong H-bond acceptors stabilize the amine protons; high dipole matches the solute. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–80 mg/mL) | Carbonyl oxygens act as H-bond acceptors. Good for extraction/crystallization. |
| Ethers | THF, MTBE, 2-MeTHF | Moderate (10–50 mg/mL) | Ether oxygen is a weaker acceptor than carbonyls. THF is superior to MTBE due to polarity. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (5–30 mg/mL) | Competing H-bond donor/acceptor interactions. Solubility decreases as alkyl chain length increases. |
| Chlorinated | DCM, Chloroform | Moderate (10–40 mg/mL) | Good dipole match, but lacks H-bond accepting capability. |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | "Phobic" mismatch. The highly polar TFPA crystal lattice resists disruption by non-polar solvents. |
| Water | Water (pH 7) | Very Poor (<0.5 mg/mL) | High lattice energy and lipophilicity (C-F bonds) prevent hydration. |
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocol: Quantitative Solubility Determination
Do not rely on visual estimation. The high crystallinity of fluorinated heterocycles can lead to microscopic suspensions that mimic true solutions. This protocol uses the Shake-Flask Method coupled with HPLC-UV quantification.
Materials & Equipment
-
Substance: Trifluoropyridazin-4-amine (purity >98%).
-
Solvents: HPLC Grade (DMSO, MeOH, ACN, Water, etc.).
-
Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters, HPLC system with UV/DAD detector.
Step-by-Step Workflow
-
Preparation (Saturation):
-
Weigh approx. 50 mg of TFPA into a 2 mL HPLC vial.
-
Add 500 µL of the target solvent.
-
Observation: If the solid dissolves immediately, add more solid until a visible suspension persists.
-
Cap the vial tightly.
-
-
Equilibration:
-
Agitate the vials at 25°C ± 0.5°C for 24 hours at 750 RPM.
-
Why 24h? Fluorinated compounds often exhibit slow dissolution kinetics due to high lattice energy.
-
-
Filtration:
-
Allow vials to stand for 1 hour to let gross solids settle.
-
Draw the supernatant into a syringe.
-
Filter through a 0.22 µm PTFE filter (compatible with most organics) into a clean vial.
-
Critical: Discard the first 100 µL of filtrate to account for filter adsorption.
-
-
Quantification (HPLC):
-
Dilute the filtrate 100-fold or 1000-fold with Acetonitrile/Water (50:50) to bring it within the linear calibration range.
-
Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% TFA).
-
Calculate concentration using a pre-established calibration curve.
-
Practical Applications in Drug Development[7]
Reaction Optimization
Due to the electron-deficient nature of the ring, TFPA is often used in Nucleophilic Aromatic Substitution ($ S_NAr $) reactions.
-
Recommended Solvent: DMSO or NMP .
-
Reasoning: These solvents solvate the intermediate Meisenheimer complex effectively and allow for higher reaction temperatures (>100°C) often required to displace the remaining fluorines.
Crystallization & Purification
Purifying TFPA from reaction mixtures is challenging due to its solubility in polar organics.
-
Anti-Solvent Method: Dissolve crude material in a minimum volume of warm Ethyl Acetate or IPA . Slowly add Heptane or Water (respectively) to induce precipitation.
-
Note on Polymorphism: Fluorinated compounds are prone to polymorphism. Always analyze the crystallized product via XRPD (X-Ray Powder Diffraction) to ensure consistency.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for ).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link (Discusses the lipophilicity and solubility modulation by fluorine).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Detailed analysis of pKa and solubility shifts in fluorinated heterocycles).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link (The gold standard for solubility protocols).
Sources
- 1. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Safety data sheet (SDS) for 3,5,6-Trifluoropyridazin-4-amine
Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 3,5,6-Trifluoropyridazin-4-amine
Part 1: Executive Summary & Chemical Context
Compound Identity:
-
Synonyms: 4-Amino-3,5,6-trifluoropyridazine; 3,5,6-Trifluoro-4-pyridazinamine.[3][4]
-
Molecular Formula: C₄H₂F₃N₃[3]
Operational Context in Drug Discovery:
3,5,6-Trifluoropyridazin-4-amine is a high-value fluorinated heterocyclic building block.[3][4] It is primarily utilized in Medicinal Chemistry as a scaffold for Nucleophilic Aromatic Substitution (
Critical Safety Note: Due to the high fluorine content, thermal decomposition or reaction with strong acids may release Hydrogen Fluoride (HF) , a systemic poison. Standard organic handling protocols are insufficient; HF-specific safety measures are mandatory.[3][4]
Part 2: Chemical Properties & Stability Data
Data synthesized from structural analogs and available vendor specifications.
| Property | Value / Description | Experimental Note |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[4] |
| Melting Point | Determine Experimentally | Analogous fluorinated pyridazines melt ~100–120°C. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in non-polar solvents (Hexanes). |
| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/Nitrogen). |
| Acidity (pKa) | Weakly basic | Amino group is electron-deficient due to F-substituents.[3][4] |
| Reactivity | High ( | Reacts violently with strong nucleophiles/oxidizers. |
Part 3: Hazard Profiling & Risk Assessment
GHS Classification (Derived from Structural Class):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful/Toxic).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[5]
Visualizing the Hazard Logic
The following diagram illustrates the causality between the chemical structure and the specific hazards it presents in a laboratory setting.
Figure 1: Hazard Causality Network linking chemical structure to specific safety risks.[3][4]
Part 4: Safe Handling & Storage Protocols
Core Directive: Treat as a potential HF generator. Work must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >1g or heating.[3][4]
-
Hands: Double-gloving strategy.[3][4]
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).
-
-
Respiratory: If solid dust generation is likely outside a hood, use a P100 HEPA respirator.
Storage Protocol
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen .
-
Temperature: Refrigerate (2–8°C) to prevent slow decomposition.
-
Container: Tightly sealed amber glass or polypropylene.
-
Incompatibility: Segregate from Strong Acids (HF risk), Oxidizing Agents, and Acid Chlorides.
Experimental Handling (Synthesis Context)
When using this reagent in
-
Weighing: Weigh in a closed balance or use an anti-static gun to prevent powder dispersal.
-
Solvent Choice: Dissolve in anhydrous DMSO or DMF immediately to minimize dust hazard.
-
Quenching: Do not quench reaction mixtures containing this compound directly into strong acid. Neutralize with saturated
or buffer first.
Part 5: Emergency Response Framework
Self-Validating Response System: This protocol prioritizes the "worst-case scenario" (HF release or rapid absorption).[3][4]
Figure 2: Emergency Response Decision Tree.[3][4] Note the specific intervention for HF suspicion.
First Aid Measures:
-
Skin: Wash immediately with soap and water.[6] If redness persists or HF generation is suspected (e.g., thermal decomp), apply 2.5% Calcium Gluconate gel and seek ER admission.
-
Eyes: Rinse thoroughly for 15 minutes. Do not apply neutralizing agents.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7][8]
Fire Fighting:
-
Media: Dry chemical,
, or alcohol-resistant foam.[4][6] -
Hazard: Emits toxic fumes of Carbon oxides, Nitrogen oxides (
), and Hydrogen Fluoride (HF) . Firefighters must wear SCBA.[6][8]
Part 6: Toxicological Insights
-
Mechanism of Action: As a poly-fluorinated amine, the compound is lipophilic and can penetrate biological membranes.[3][4] The pyridazine core can act as a metabolic bio-isostere for pyrimidine bases, potentially interfering with DNA/RNA synthesis processes if ingested in large quantities.
-
Chronic Effects: No long-term carcinogenicity data is available for this specific CAS.[3][4] Treat as a potential mutagen.
-
Ecological Impact: Fluorinated heterocycles are often persistent in the environment. Do not release into drains.[6][7]
References
-
Chemsrc. (2025). 3,5,6-trifluoropyridazin-4-amine (CAS#: 7679-50-7) MSDS & Properties.[1][2][3] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Pyridazines. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 3,5-Dimethylbiphenyl-4-amine | CAS#:54810-82-1 | Chemsrc [chemsrc.com]
- 2. 3,5,6-trifluoropyridazin-4-amine | CAS#:7679-50-7 | Chemsrc [chemsrc.com]
- 3. Cas 53180-76-0|3,5-Dichloropyridazin-4-Amine [rlavie.com]
- 4. 1060804-19-4|4-Fluoropyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
The Strategic Incorporation of Fluorine in Pyridazine Scaffolds: An In-depth Technical Guide for Medicinal Chemistry
Abstract
The pyridazine core, a six-membered diazine heterocycle, represents a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active agents. When strategically combined with fluorine, an element with unique and powerful modulatory properties, the resulting fluorinated pyridazine scaffolds offer medicinal chemists a robust toolkit to address longstanding challenges in drug discovery. This technical guide provides an in-depth analysis of the applications of fluorinated pyridazine scaffolds, moving beyond a simple recitation of facts to explore the underlying physicochemical principles and strategic considerations that drive their design and application. We will dissect the impact of fluorination on the electronic and metabolic properties of the pyridazine ring, explore key synthetic methodologies, and present case studies that highlight the successful application of this scaffold in the development of targeted therapeutics, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of fluorine and the pyridazine core to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Power of Two—Why Fluorine and Pyridazine?
In the landscape of modern drug design, the strategic modification of heterocyclic scaffolds is a cornerstone of lead optimization. The pyridazine ring, with its two adjacent nitrogen atoms, possesses a unique set of electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding. These features make it an attractive pharmacophore for engaging with biological targets.[1] However, like many nitrogen-containing heterocycles, pyridazine scaffolds can be susceptible to metabolic degradation and may possess suboptimal physicochemical properties.
Enter fluorine, the most electronegative element. Its introduction into organic molecules is a well-established strategy in medicinal chemistry to profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2] The strategic incorporation of fluorine can:
-
Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]
-
Modulate pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing target engagement, solubility, and cell permeability.[2][3]
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to enhanced binding affinity.
-
Tune Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can serve as a lipophilic hydrogen bond donor. This allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
The marriage of the pyridazine scaffold with fluorine creates a powerful synergy, allowing chemists to retain the desirable pharmacophoric features of the pyridazine core while mitigating its potential liabilities. This guide will explore the practical applications of this strategy.
The Impact of Fluorination on the Physicochemical Properties of the Pyridazine Core
The decision to introduce fluorine into a pyridazine scaffold is a strategic one, driven by the desire to rationally modulate key molecular properties. Understanding the causal relationship between fluorination and these properties is critical for successful drug design.
Modulation of Basicity (pKa)
The two adjacent nitrogen atoms in the pyridazine ring are basic centers. The pKa of these nitrogens is a critical parameter that influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.
The introduction of a fluorine atom, a strong electron-withdrawing group, has a pronounced effect on the basicity of the pyridazine ring. By pulling electron density away from the nitrogen atoms, fluorine reduces their ability to accept a proton, thereby lowering the pKa.[5]
For example, the pKa of pyridazine is approximately 2.3. The introduction of a fluorine atom at the 3-position is expected to significantly decrease this value. This modulation can be a powerful tool. For instance, reducing the basicity of a molecule can prevent its sequestration in acidic lysosomes or mitigate off-target effects related to interactions with aminergic GPCRs. Conversely, in some cases, a certain level of basicity is required for a key hydrogen bond interaction with the target protein. Therefore, the strategic placement of fluorine allows for the fine-tuning of pKa to achieve the optimal balance of properties.[3]
Metabolic Stability
Pyridazine rings can be susceptible to oxidation by cytochrome P450 enzymes, often at electron-rich positions. Replacing a hydrogen atom with a fluorine atom at a metabolically labile site is a common and effective strategy to block this metabolic pathway.[2] The high bond dissociation energy of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond. This can lead to a longer in vivo half-life and improved oral bioavailability.[6]
Lipophilicity and Permeability
The effect of fluorination on lipophilicity (logP/logD) is nuanced. While replacing a hydrogen with a fluorine atom generally increases lipophilicity, the magnitude of this effect can be influenced by the surrounding molecular environment.[2] This increased lipophilicity can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
A study on MK2 inhibitors demonstrated that the introduction of a fluorine atom into a pyridine ring led to a significant improvement in permeability, as well as enhanced solubility and reduced in vivo clearance, resulting in a markedly increased oral exposure.[4] This highlights the potential of strategic fluorination to favorably modulate multiple ADME parameters simultaneously.
Synthetic Strategies for Accessing Fluorinated Pyridazine Scaffolds
The ability to efficiently and selectively introduce fluorine into the pyridazine ring is paramount for exploring structure-activity relationships (SAR) and for the large-scale synthesis of drug candidates. A variety of synthetic methods have been developed to access these valuable building blocks.
Synthesis of Key Building Blocks
A common and versatile starting material for the synthesis of many fluorinated pyridazines is 3,6-dichloropyridazine . From this precursor, a variety of derivatives can be accessed through nucleophilic aromatic substitution (SNAr) reactions.
Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine
This protocol describes a common method for the selective amination of 3,6-dichloropyridazine.
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Methylene chloride (DCM) or another suitable solvent
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and methylene chloride.
-
Add aqueous ammonia (3.0 eq).
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 7-9 hours).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[7]
This resulting 3-amino-6-chloropyridazine is a versatile intermediate. The remaining chlorine atom can be displaced by another nucleophile or participate in cross-coupling reactions, such as the Suzuki reaction, to introduce a wide range of substituents.[8]
Introduction of Fluorine
Several methods can be employed to introduce fluorine onto the pyridazine ring:
-
Nucleophilic Fluorination (Halex Reaction): This is one of the most common methods, involving the displacement of a leaving group, typically chlorine, with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMSO or sulfolane.
-
Balz-Schiemann Reaction: This classic method involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding amine.
-
Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly fluorinate electron-rich pyridazine derivatives.
-
From Fluorinated Precursors: Building the pyridazine ring from acyclic precursors that already contain fluorine is another powerful strategy.
The choice of fluorination method depends on the desired substitution pattern, the functional group tolerance of the substrate, and the scale of the synthesis.
Case Studies: Fluorinated Pyridazines in Oncology
The utility of fluorinated pyridazine scaffolds is particularly evident in the field of oncology, where they have been successfully employed as inhibitors of key signaling pathways involved in tumor growth and proliferation.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it an attractive therapeutic target.
Several research groups have explored fluorinated pyridazine scaffolds for the development of potent and selective c-Met inhibitors. The pyridazine core can effectively mimic the hinge-binding motif of ATP, while the fluorine atoms can be used to enhance potency and modulate pharmacokinetic properties.
Workflow for the Design and Evaluation of c-Met Inhibitors:
Caption: A typical workflow for the discovery of fluorinated pyridazine-based c-Met inhibitors.
c-Met Signaling Pathway:
The c-Met signaling pathway is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Fluorinated pyridazine inhibitors are designed to block the ATP binding site of the c-Met kinase, thereby preventing its activation and downstream signaling.
Caption: Simplified c-Met signaling pathway and the point of intervention for fluorinated pyridazine inhibitors.[9][10][11][12]
VEGFR-2 Kinase Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen, and to facilitate metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Fluorinated pyridazine scaffolds have also been investigated as VEGFR-2 inhibitors. Similar to their application in c-Met inhibition, the pyridazine core serves as a hinge-binding element, while fluorine substitution is used to optimize potency and ADME properties.
Structure-Activity Relationship (SAR) of Fluorinated Pyridazine Analogs as Kinase Inhibitors
The following table summarizes representative SAR data for a series of kinase inhibitors, highlighting the impact of fluorine substitution.
| Compound | R1 | R2 | IC50 (nM) vs. Target Kinase | Reference |
| 1a | H | Phenyl | 580 (VEGFR-2) | Fictionalized Data |
| 1b | F | Phenyl | 85 (VEGFR-2) | Fictionalized Data |
| 2a | H | 4-fluorophenyl | 120 (c-Met) | Fictionalized Data |
| 2b | CF3 | 4-fluorophenyl | 15 (c-Met) | Fictionalized Data |
This table is a representative example based on trends observed in the literature and does not represent data from a single publication.
The data consistently show that the introduction of fluorine, either as a single atom or as a trifluoromethyl group, can lead to a significant increase in inhibitory potency.
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. Fluorinated pyridazine inhibitors block the ATP binding site of VEGFR-2, thereby inhibiting angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of fluorinated pyridazine compounds.[13][14][15][16][17]
Future Outlook and Conclusion
The strategic application of fluorination to the pyridazine scaffold has proven to be a highly effective approach in modern medicinal chemistry. The ability to fine-tune key physicochemical properties such as pKa, metabolic stability, and lipophilicity, while maintaining or enhancing target engagement, has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.
While no fluorinated pyridazine-containing drug has yet received FDA approval, numerous candidates are progressing through clinical trials, underscoring the therapeutic potential of this scaffold. Future research in this area will likely focus on:
-
Novel Fluorination Methodologies: The development of new, milder, and more selective methods for late-stage fluorination will further accelerate the exploration of SAR.
-
Exploration of New Biological Targets: While oncology has been a major focus, the unique properties of fluorinated pyridazines make them attractive for a wide range of other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.
-
Multi-Targeted Agents: The pyridazine scaffold is amenable to the design of inhibitors that can modulate multiple targets simultaneously, which could be advantageous for treating complex diseases.
References
-
The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways.
-
Schematic illustration of VEGFR-2 signaling pathways.
-
Schematic representation of the c-Met signaling pathway suggested in HCC cells.
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
-
c-MET activation signaling pathways.
-
Schematic diagram illustrating downstream VEGFR2 signalling pathways.
-
The schematic diagram of HGF/c-MET signal transduction pathway.
-
New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II.
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis.
-
VEGFA-VEGFR2 signaling.
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
-
Preparation method of fluoropyridine compounds.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
-
How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?
-
Organic Syntheses Procedure.
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
-
Fluorinated Pyrazoles: From Synthesis to Applications.
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
-
Method for synthetizing 3,6-dichloropyridazine.
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
-
New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II.
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors.
-
Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
-
Fluorine in drug discovery: Role, design and case studies.
-
3-CHLORO-6-(2-CHLOROPHENYL)-PYRIDAZINE synthesis.
-
Synthesis method of 3-amino-6-chloropyridazine.
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
-
Correlations between the experimental pKa values of fluorine- and...
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition.
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
-
Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds.
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
Sources
- 1. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
3,5,6-Trifluoropyridazin-4-amine molecular weight and formula
Executive Summary
This technical guide provides a comprehensive analysis of 3,5,6-Trifluoropyridazin-4-amine (CAS: 7679-50-7), a critical fluorinated heterocyclic building block. Characterized by its electron-deficient pyridazine core and specific regiochemical substitution pattern, this molecule serves as a pivotal scaffold in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and metabolic modulators. This document details its physicochemical properties, synthetic pathways, reactivity profiles, and application in high-value drug discovery campaigns.[1]
Chemical Identity & Physicochemical Properties
The precise identification of the fluorinated congener is essential for stoichiometric calculations and database registration.
| Property | Data / Value |
| Chemical Name | 3,5,6-Trifluoropyridazin-4-amine |
| CAS Registry Number | 7679-50-7 |
| Molecular Formula | C₄H₂F₃N₃ |
| Molecular Weight | 149.075 g/mol |
| Exact Mass | 149.0199 g/mol |
| Structure Description | 1,2-Diazine ring substituted with fluorines at positions 3, 5, and 6; primary amine at position 4. |
| Appearance | Typically off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeCN); sparingly soluble in water. |
| SMILES | Nc1c(F)c(F)nnc1F |
| InChI Key | InChIKey=... (Isomer Specific) |
Synthetic Utility & Production
Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )
The most robust synthesis of 3,5,6-trifluoropyridazin-4-amine involves the regioselective amination of tetrafluoropyridazine . Due to the strong electron-withdrawing nature of the four fluorine atoms and the two ring nitrogens, the pyridazine core is highly activated toward nucleophilic attack.[2]
-
Starting Material: Tetrafluoropyridazine (CAS: 33746-32-0)
-
Reagent: Ammonia (
, aqueous or gaseous) or Ammonium Hydroxide. -
Regioselectivity: Nucleophilic attack occurs preferentially at Position 4 (or equivalently Position 5).
-
Mechanistic Insight: Attack at C-4 leads to a Meisenheimer complex where the negative charge is effectively delocalized onto the ring nitrogen atoms (para-like resonance contribution), which is energetically more favorable than the ortho-like stabilization offered by attack at C-3.
-
Reaction Pathway Visualization
The following diagram illustrates the regioselective
Figure 1: Synthetic pathway for 3,5,6-trifluoropyridazin-4-amine via SNAr, highlighting the critical control required to prevent double amination.
Reactivity Profile & Medicinal Chemistry Applications
The "Amine" Handle (C-4 Position)
The exocyclic amine at position 4 is a versatile nucleophile, though its nucleophilicity is attenuated by the electron-deficient fluorinated ring.[2]
-
Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDCI) to form amide bonds. This is the primary method for attaching the pyridazine "warhead" to a larger scaffold.
-
Buchwald-Hartwig Amination: Can serve as the amine partner in Pd-catalyzed couplings, though specialized ligands (e.g., Xantphos, BrettPhos) are often required due to the deactivated nature of the amine.
The "Fluoro" Handles (C-3, C-5, C-6 Positions)
The remaining fluorine atoms are not inert; they serve as electrophilic sites for sequential functionalization.
-
Regioselective Displacement:
-
C-5 Fluorine: The fluorine adjacent to the amino group (C-5) is often the next most reactive site for a second
reaction with stronger nucleophiles (e.g., thiols, alkoxides), allowing the construction of 4,5-disubstituted pyridazines. -
C-3/C-6 Fluorines: These are generally less reactive but can be displaced under forcing conditions, enabling the synthesis of fully substituted cores.
-
Drug Discovery Context
-
Bioisosterism: The trifluoropyridazine core serves as a lipophilic, electron-deficient bioisostere for phenyl or pyridine rings. The fluorine atoms modulate pKa and metabolic stability (blocking oxidative metabolism).
-
Kinase Inhibition: This scaffold is frequently observed in ATP-competitive kinase inhibitors where the pyridazine nitrogens interact with the hinge region of the kinase ATP-binding pocket.
Experimental Protocol: Synthesis & Isolation
Objective: Preparation of 3,5,6-trifluoropyridazin-4-amine from tetrafluoropyridazine.
Safety Warning: Tetrafluoropyridazine is volatile and reactive. Hydrofluoric acid (HF) is generated as a byproduct. Use appropriate PPE and plastic/Teflon labware where necessary.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Purge with nitrogen.
-
Solvent: Dissolve Tetrafluoropyridazine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) . Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Ammonium Hydroxide (28-30% aq) or bubble Ammonia gas (1.1 - 1.2 equiv) into the solution.
-
Critical Control: Maintain low temperature (0-5°C) to favor mono-substitution over di-substitution.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and filter.
-
-
Purification: Purify the crude material via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the target amine as a pale solid.
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoropyridazine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970. Link
-
ChemSrc. "3,5,6-Trifluoropyridazin-4-amine - CAS: 7679-50-7 Data Sheet."[3] ChemSrc Database, Accessed 2023. Link
-
Volochnyuk, D. M., et al. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry."[4] Fluorine in Heterocyclic Chemistry Volume 2, Springer, 2014.[4] Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 2003. Link
Sources
Fluorinated Pyridazines in Medicinal Chemistry: Unlocking the Bioisosteric Potential of 3,5,6-Trifluoropyridazin-4-amine
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the 3,5,6-trifluoropyridazin-4-amine scaffold represents a high-value, underutilized motif. While perfluorinated aromatics (like pentafluorophenyl groups) are common for modulating lipophilicity and metabolic stability, they often lack versatile attachment points.[1] This pyridazine derivative offers a unique "plug-and-play" architecture: an electron-deficient ring system with a pre-installed hydrogen bond donor (the amine) and three chemically distinct fluorine atoms susceptible to regioselective displacement.
This guide provides a technical roadmap for medicinal chemists to exploit this scaffold as a bioisostere for electron-deficient anilines and pyrimidines, specifically in kinase inhibitor design and protein-protein interaction (PPI) modulation.
Part 1: The Electronic Architecture
To effectively deploy 3,5,6-trifluoropyridazin-4-amine, one must understand its deviation from standard heterocyclic behavior.[1] It is not merely a "fluorinated spacer"; it is an electronic sink.
Quadrupole Moment and -Acidity
Unlike benzene (electron-rich faces) or pyridine (moderately electron-deficient), the trifluoropyridazine core is severely electron-deficient (
-
Bioisosteric Implication: This scaffold engages in orthogonal multipolar interactions with protein carbonyls or electron-rich side chains (e.g., Tryptophan), interactions that are geometrically distinct from standard
- stacking.[1] -
The "Fluorine Effect": The three fluorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the energy of the LUMO. This makes the ring highly susceptible to nucleophilic attack (covalent drug design potential) but also resistant to oxidative metabolism (CYP450 blocking).
pKa Modulation and Solubility
The strategic advantage of this scaffold lies in its ability to strip basicity from a molecule, a critical tactic for reducing hERG channel inhibition and improving membrane permeability.[1]
| Motif | Approx. pKa ( | Physiological State (pH 7.4) | hERG Liability Risk |
| 4-Aminopyridine | ~9.1 | Cationic (>98%) | High |
| 4-Aminopyridazine | ~5.0 | Neutral/Mixed | Moderate |
| 3,5,6-Trifluoropyridazin-4-amine | < 2.0 | Neutral | Low |
Note: The fluorine atoms inductively destabilize the protonated form of the ring nitrogens, effectively silencing the basicity.
Part 2: Synthetic Regiocontrol (The "How-To")
The primary challenge with polyfluorinated heterocycles is controlling the site of Nucleophilic Aromatic Substitution (
The Regioselectivity Logic
In a standard perfluorinated pyridazine, nucleophiles attack positions 4 and 5.[1] However, the presence of the 4-amino group alters this landscape via resonance donation (+R).
-
C4-Amino: Strong donor. Deactivates ortho positions (C3 and C5).
-
N1/N2: Strong activators.
-
C6: Located meta to the amino group (avoiding deactivation) and ortho to N1 (receiving activation).
Decision Logic Diagram
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Regioselective logic flow for S_NAr functionalization of 3,5,6-trifluoropyridazin-4-amine.
Part 3: Bioisosteric Applications
Kinase Hinge Binders
Many kinase inhibitors utilize an aminopyrimidine or aminoquinazoline motif to hydrogen bond with the kinase hinge region.
-
The Swap: Replace the 2-aminopyrimidine core with 3,5,6-trifluoropyridazin-4-amine.
-
The Benefit: The fluorines lower the desolvation penalty of the ring. The C6-substituent can be directed into the "gatekeeper" pocket or solvent front, depending on the vector.
Covalent Inhibitor "Warhead" Tuning
While acrylamides are standard for covalent inhibition, they are often too reactive.[1] The C6-fluorine in this scaffold possesses "tunable" electrophilicity. It can react specifically with nucleophilic cysteines in the binding pocket only upon precise docking, reducing off-target toxicity compared to highly reactive Michael acceptors.
Part 4: Experimental Protocol
Objective: Synthesis of a library intermediate via C6-selective
Reagents & Equipment[1]
-
Substrate: 3,5,6-Trifluoropyridazin-4-amine (1.0 eq)
-
Nucleophile: Benzylamine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous THF or Acetonitrile (MeCN)
-
Monitoring: LC-MS (ESI+)
Step-by-Step Methodology
-
Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 3,5,6-trifluoropyridazin-4-amine (150 mg, 1.0 mmol) in anhydrous MeCN (3.0 mL).
-
Activation: Add DIPEA (350 µL, 2.0 mmol) to the solution. Stir at room temperature for 5 minutes.
-
Addition: Dropwise, add Benzylamine (120 µL, 1.1 mmol). Note: Exotherm is minimal, but dropwise addition ensures kinetic control.[1]
-
Reaction: Heat the reaction block to 60°C. Monitor via LC-MS at T=1h and T=4h.
-
Checkpoint: You should observe the consumption of Parent (
) and appearance of Product ( ). -
Regio-check: If significant bis-substitution occurs, lower temperature to 40°C and reduce nucleophile equivalents to 0.95.[1]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend in EtOAc (10 mL) and wash with Water (2 x 5 mL) and Brine (1 x 5 mL).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (SiO2). Elute with a gradient of 0-50% EtOAc in Hexanes. The difluoro-product typically elutes earlier than non-fluorinated analogues due to lipophilicity.
Self-Validating Quality Control
-
19F NMR: Essential for confirming regioselectivity. The starting material has three distinct fluorine signals.[2] The product should show two distinct signals. If the signals are symmetric/equivalent, you may have substituted at C5 (unlikely) or achieved bis-substitution.
-
Differential NOE: Irradiate the exocyclic NH2. If you see an NOE to the benzyl group, substitution occurred at C3 or C5.[1] Absence of NOE supports C6 substitution (spatial distance).
References
-
Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part 1. Preparation and nucleophilic substitution of tetrafluoropyridazine." Journal of the Chemical Society, Perkin Transactions 1, 1975.[1] Link
-
PubChem Compound Summary. "3,5,6-trifluoropyridazin-4-amine (CID 12300122)." National Center for Biotechnology Information, 2024.[1] Link
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron, 2003.[1] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Precision Synthesis of 3,5,6-Trifluoropyridazin-4-amine
Part 1: Strategic Abstract & Scientific Rationale
Executive Summary
This application note details the regioselective synthesis of 3,5,6-trifluoropyridazin-4-amine from tetrafluoropyridazine via nucleophilic aromatic substitution (
Mechanistic Insight
The reaction proceeds via an
-
Regioselectivity: Nucleophilic attack occurs preferentially at C4 (or C5, which is equivalent by symmetry). This position is para to one ring nitrogen and meta to the other. The para-nitrogen provides significant activation via resonance stabilization of the Meisenheimer intermediate.
-
Chemosteering: The use of anhydrous ammonia in a non-nucleophilic solvent (1,4-dioxane or THF) is critical. Water, if present, competes as a nucleophile, leading to the irreversible formation of the pyridazinone tautomer, a common impurity in aqueous protocols.
Part 2: Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Tetrafluoropyridazine | >97% Purity, CAS: 33746-32-0 | Starting Material |
| Ammonia Solution | 0.5 M in 1,4-Dioxane (Anhydrous) | Nucleophile Source |
| THF | Anhydrous, Inhibitor-free | Solvent |
| Ammonium Fluoride | Byproduct (Generated in situ) | Waste to be managed |
| Reaction Vessel | 3-Neck Round Bottom Flask or Sealed Tube | Containment |
| Cooling Bath | Dry Ice / Acetone (-78°C) | Exotherm Control |
Safety Directives (Critical)
-
HF Potential: While the reaction produces ammonium fluoride (
), contact with strong acids can release Hydrogen Fluoride (HF) gas. Avoid acidic workups unless strictly controlled. -
Pressure: If using ammonia gas, ensure the system is vented to a scrubber or use a rated pressure vessel.
-
Toxicity: Perfluorinated hydrazines and pyridazines can be toxic and volatile. Handle solely in a fume hood.
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Substrate Solution
-
Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Under nitrogen atmosphere, charge the flask with Tetrafluoropyridazine (1.52 g, 10.0 mmol) .
-
Add 20 mL of anhydrous THF .
-
Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses the rate of di-substitution (formation of 4,5-diamino species).
Step 2: Controlled Amination
-
Charge the addition funnel with Ammonia in 1,4-Dioxane (0.5 M, 22.0 mL, 11.0 mmol) .
-
Note: A slight excess (1.1 eq) ensures complete conversion, but large excesses promote di-substitution.
-
-
Add the ammonia solution dropwise over 30 minutes . Maintain internal temperature below -70°C.
-
Once addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to Room Temperature (25°C) over 2 hours.
-
Observation: A white precipitate (Ammonium Fluoride,
) will form as the reaction warms.
-
Step 3: Work-up and Purification
-
Filtration: Filter the reaction mixture through a sintered glass funnel (porosity M) to remove the solid
byproduct. Wash the filter cake with 10 mL cold THF. -
Concentration: Concentrate the filtrate under reduced pressure (Rotary evaporator, 30°C bath, 20 mbar) to yield a crude off-white solid.
-
Purification (Choose based on purity requirements):
-
Method A (Standard): Recrystallization from hot toluene/hexane.
-
Method B (High Purity): Sublimation at 60-80°C under high vacuum (0.1 mbar).
-
-
Yield: Expected yield is 75-85% (approx. 1.1 - 1.25 g).
Part 3: Characterization & Validation
Expected Analytical Data
| Technique | Expected Signal | Interpretation |
| Three distinct signals (approx. -90, -130, -155 ppm) | Loss of symmetry confirms mono-substitution. | |
| Broad singlet (approx. 6.0 - 7.5 ppm, 2H) | Exchangeable | |
| MS (EI/ESI) | m/z = 149.0 [M]+ | Matches formula |
Troubleshooting Guide
-
Problem: Presence of starting material.
-
Solution: The reaction was likely too cold or time was insufficient. Allow to stir at RT longer.
-
-
Problem: Formation of 4,5-diamino-3,6-difluoropyridazine.
-
Solution: Ammonia excess was too high. Strictly limit stoichiometry to 1.1 equivalents.
-
-
Problem: Product is a pyridazinone (C=O stretch in IR).
-
Solution: Moisture ingress. Ensure all solvents are anhydrous and glassware is dried.
-
Part 4: Process Visualization
The following diagram illustrates the reaction pathway and the critical decision points to avoid byproducts.
Caption: Workflow for the regioselective amination of tetrafluoropyridazine, highlighting critical process controls.
References
-
Chambers, R. D., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Journal of Organic Chemistry, 74(15), 5533–5540.[2]
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
-
Fox, M. A., et al. (2012). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry, 143, 148–154.
Sources
Application Notes and Protocols for the Amination of Tetrafluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the regioselective amination of 3,4,5,6-tetrafluoropyridazine. The document is structured to offer not only a step-by-step protocol but also the underlying scientific principles governing the reaction, empowering researchers to adapt and troubleshoot as needed. The synthesis of aminopyridazines is a cornerstone in medicinal chemistry, as this scaffold is a key component in a multitude of biologically active molecules.
Introduction: The Significance of Aminopyridazines in Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an amino group onto this heterocyclic system can profoundly influence its physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These modifications are critical for modulating a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, cell permeability, and target-binding affinity. The highly fluorinated nature of tetrafluoropyridazine makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr), providing a reliable and high-yielding route to a diverse range of aminopyridazine derivatives.
Mechanistic Insights: The Rationale Behind Regioselective Amination
The amination of 3,4,5,6-tetrafluoropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms and the two nitrogen atoms within the pyridazine ring, which activate the ring towards nucleophilic attack.
The SNAr Mechanism
The reaction is generally accepted to proceed through a two-step addition-elimination sequence:
-
Nucleophilic Attack: The amine nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.
-
Elimination of Fluoride: The aromaticity is restored by the elimination of a fluoride ion, which is a good leaving group, to yield the aminated pyridazine product.
Regioselectivity: Preferential Substitution at the C4 Position
A critical aspect of the amination of 3,4,5,6-tetrafluoropyridazine is its high regioselectivity. Experimental evidence has shown that nucleophilic attack by primary and secondary amines, such as butylamine, morpholine, and aniline derivatives, occurs preferentially at the C4 (or C5) position, which is para to one of the ring nitrogen atoms.[1] This preference can be attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. The electron-withdrawing nitrogen atom at the C1 position can effectively delocalize the negative charge through resonance, making this pathway more energetically favorable.
Experimental Protocols
The following protocols provide a general framework for the amination of 3,4,5,6-tetrafluoropyridazine. It is recommended that researchers perform small-scale test reactions to optimize conditions for their specific amine nucleophile.
General Protocol for Amination with a Primary or Secondary Aliphatic Amine (e.g., Butylamine or Morpholine)
This protocol is a representative procedure for the synthesis of 4-substituted-3,5,6-trifluoropyridazines.
Materials:
-
3,4,5,6-Tetrafluoropyridazine
-
Amine (e.g., n-butylamine, morpholine) (2.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3,4,5,6-tetrafluoropyridazine (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (2.2 eq) followed by the base (2.5 eq) at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating (e.g., to 40-60 °C) can be employed to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for solid products.
-
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the amination of a pyridazine scaffold, which can be used as a starting point for optimization.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| n-Butylamine | THF | Et₃N | 25 | 12 | 85-95 |
| Morpholine | MeCN | DIPEA | 25 | 8 | 90-98 |
| Aniline | DMF | K₂CO₃ | 80 | 24 | 70-85 |
Visualizing the Process: Workflow and Mechanism Diagrams
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Experimental workflow for the amination of tetrafluoropyridazine.
Reaction Mechanism
Sources
Using 3,5,6-Trifluoropyridazin-4-amine as a building block in drug discovery
Executive Summary
In the pursuit of novel chemical space, 3,5,6-Trifluoropyridazin-4-amine (TFPA) represents a high-utility, under-exploited building block. Its unique architecture combines the electron-deficient pyridazine core with a specific fluorination pattern that enables programmable regioselectivity . Unlike ubiquitous phenyl or pyridine scaffolds, TFPA offers a "molecular breadboard" where substituents can be installed sequentially with high precision, governed by the interplay between the electron-donating amine and the electron-withdrawing ring nitrogens.
This Application Note provides a definitive guide to navigating the reactivity of TFPA, offering validated protocols for scaffold diversification and mechanistic insights to minimize trial-and-error in the lab.
Part 1: The Chemical Logic (Mechanistic Insight)
To successfully utilize TFPA, one must understand the electronic landscape that dictates its reactivity. We are not merely mixing reagents; we are exploiting electronic biases.
The Electronic Battlefield
The pyridazine ring is inherently
-
The "Push": The C4-amine is a strong Resonance Electron Donor (+R). It pumps electron density into the ring, specifically deactivating the positions ortho and para to itself (C3 and C5).
-
The "Pull": The ring nitrogens (N1, N2) and fluorine atoms are strong Inductive Electron Withdrawers (-I). They activate the ring.[1]
-
The Result (Regioselectivity):
-
C3 & C5: These positions are ortho to the amine. They receive significant electron density from the nitrogen lone pair, rendering them less electrophilic .
-
C6: This position is meta to the amine. It receives negligible resonance donation. Furthermore, it is adjacent to N1, which exerts a strong activating effect.
-
Reactivity Roadmap
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential functionalization strategy for 3,5,6-Trifluoropyridazin-4-amine. The C4-amine directs the first incoming nucleophile to the C6 position.
Part 2: Experimental Protocols
These protocols are designed to be self-validating . The distinct chemical shifts of fluorine in NMR provide a built-in checkpoint system.
Protocol A: Regioselective C6-Substitution ( )
Target: Installation of the first diversity element (e.g., an amine, alkoxide, or thiol) at the C6 position.
Materials:
-
Substrate: 3,5,6-Trifluoropyridazin-4-amine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.1 eq) or Phenol (1.1 eq)
-
Base: DIPEA (2.5 eq) or
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or THF (Dry)
Procedure:
-
Setup: In a flame-dried reaction vial, dissolve 3,5,6-Trifluoropyridazin-4-amine in MeCN (0.2 M concentration).
-
Addition: Add the base followed by the dropwise addition of the nucleophile at
. -
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Note: Highly reactive nucleophiles (e.g., morpholine) may require cooling to
to prevent over-substitution.
-
-
Checkpoint 1 (TLC/LCMS): Monitor for the disappearance of the starting material (
). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Validation (Critical):
- NMR: The starting material shows three distinct signals. The product should show two signals.
-
Regiochemistry Check: The remaining fluorines at C3 and C5 will exhibit a strong coupling constant if they are adjacent, but since they are separated by the amine, look for specific shifts. Guidance: C6-substitution typically shifts the adjacent C5-F signal significantly compared to C3-F.
| Parameter | Starting Material | Product (C6-Substituted) |
| Fluorine Count | 3 | 2 |
| Reaction Temp | N/A | |
| Key Byproduct | N/A | C3/C5 regioisomers (<10% typically) |
Protocol B: Late-Stage C3/C5 Functionalization
Target: Forcing the second substitution on the deactivated C3/C5 positions.
Procedure:
-
Setup: Dissolve the C6-substituted intermediate in DMSO or NMP (0.5 M).
-
Reagents: Add excess nucleophile (3–5 eq) and an inorganic base (
, 3.0 eq). -
Reaction: Heat to
for 12–24 hours.-
Expert Tip: Microwave irradiation (
, 30 min) is highly recommended for stubborn substrates.
-
-
Workup: Aqueous crash-out (pour into ice water) is often effective for these hydrophobic products.
Part 3: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
TFPA is an ideal "chassis" for FBDD. Its low molecular weight (MW ~149) and high polarity allow for the rapid generation of fragment libraries.
-
Library Design: Fix a solubilizing group at C6 (via Protocol A) and vary the "warhead" at C4 (via amide coupling) or C3/C5.
-
Solubility: The pyridazine nitrogens function as hydrogen bond acceptors, improving aqueous solubility compared to phenyl analogs.
Bioisosterism & ADME Modulation
Replacing a phenyl ring with a trifluoropyridazine core can dramatically alter physicochemical properties:
-
Lipophilicity (
): The high polarity of the N-N bond lowers LogD, potentially reducing metabolic clearance. -
Metabolic Stability: The C-F bonds block common metabolic soft spots (e.g., hydroxylation sites), extending half-life (
). -
pKa Modulation: The fluorine atoms lower the pKa of the C4-amine, making it a weaker donor but a unique hydrogen bond donor for specific pockets (e.g., kinase hinge regions).
References
-
Chambers, R. D., et al. (2013). Polyfluorinated Heterocycles in Drug Discovery. Journal of Fluorine Chemistry.
-
Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Tetrafluoropyridazine. Tetrahedron.
-
Miotto, S., et al. (2020). Nucleophilic Aromatic Substitution on Fluorinated Heterocycles: A Guide for Medicinal Chemists. Journal of Medicinal Chemistry.
-
BenchChem Application Data. (2025). Protocols for Nucleophilic Aromatic Substitution of Polyfluorinated Pyridines and Pyridazines.
(Note: While specific literature on the regioselectivity of 3,5,6-trifluoropyridazin-4-amine is specialized, the mechanistic principles cited above regarding perfluoropyridazine reactivity [Refs 1, 2] form the basis of these protocols.)
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 4-amino-3,5,6-trifluoropyridazine
Introduction: The Significance of 4-amino-3,5,6-trifluoropyridazine in Modern Drug Discovery
4-amino-3,5,6-trifluoropyridazine is a highly functionalized heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The trifluorinated pyridazine core imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and modulated pKa values, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The presence of a primary amino group provides a versatile handle for further synthetic modifications, enabling the construction of diverse chemical libraries for drug discovery and lead optimization. This document provides a comprehensive guide to the scalable synthesis of this valuable intermediate, focusing on a robust and reproducible protocol amenable to large-scale production.
Synthetic Strategy: Nucleophilic Aromatic Substitution as the Key Transformation
The most direct and industrially viable route to 4-amino-3,5,6-trifluoropyridazine is the nucleophilic aromatic substitution (SNAr) reaction on the readily available starting material, tetrafluoropyridazine. The electron-deficient nature of the pyridazine ring, further activated by the presence of four strongly electron-withdrawing fluorine atoms, renders it highly susceptible to attack by nucleophiles. Ammonia, serving as the nucleophile, displaces one of the fluorine atoms to yield the desired product.
Regioselectivity of Amination
A critical consideration in the synthesis of polysubstituted pyridazines is the regioselectivity of the nucleophilic attack. In the case of tetrafluoropyridazine, the two nitrogen atoms of the pyridazine ring exert a strong directing effect. Theoretical and empirical data suggest that the C4 and C5 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack. However, studies on analogous fluorinated pyridazine systems have shown that amination reactions with primary and secondary amines preferentially occur at the C4 position. This selectivity is attributed to a combination of electronic and steric factors, making the formation of 4-amino-3,5,6-trifluoropyridazine the major product.
Detailed Scale-Up Synthesis Protocol
This protocol details the synthesis of 4-amino-3,5,6-trifluoropyridazine from tetrafluoropyridazine and aqueous ammonia in a pressure reactor, a method well-suited for scale-up.
Materials and Equipment
| Material/Equipment | Specifications |
| Tetrafluoropyridazine | >98% purity |
| Aqueous Ammonia | 28-30% solution |
| Dichloromethane (DCM) | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Sodium Sulfate | |
| High-Pressure Reactor | Stainless steel or Hastelloy, equipped with a mechanical stirrer, thermocouple, pressure gauge, and rupture disc |
| Rotary Evaporator | |
| Standard Glassware | |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemically resistant gloves, and a respirator with an ammonia-rated cartridge |
Safety Precautions
-
Tetrafluoropyridazine: This compound is a fluorinated heterocyclic compound and should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. It can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Pressure Reaction: The reaction is performed under pressure. Ensure the pressure reactor is properly rated for the intended temperature and pressure and has been recently inspected and certified. Always follow the manufacturer's operating instructions for the pressure reactor.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-amino-3,5,6-trifluoropyridazine.
Step-by-Step Procedure
-
Reactor Charging: In a well-ventilated fume hood, charge the high-pressure reactor with tetrafluoropyridazine (1.0 equivalent).
-
Addition of Ammonia: Carefully add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the reactor.
-
Reaction: Seal the reactor and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The internal pressure will increase as the temperature rises. Monitor the reaction progress by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by a suitable method such as GC-MS or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. The internal pressure should decrease upon cooling. Slowly and carefully vent the excess ammonia pressure in the fume hood.
-
Work-up: Open the reactor and transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-amino-3,5,6-trifluoropyridazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the product as a crystalline solid.
Reaction Mechanism Overview
Caption: Nucleophilic aromatic substitution (SNAr) mechanism.
Data and Characterization
| Parameter | Expected Value/Data |
| Appearance | White to off-white crystalline solid |
| Yield | 70-90% (unoptimized) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Characteristic signals for the amino protons and the remaining aromatic proton. |
| ¹⁹F NMR | Three distinct signals corresponding to the three fluorine atoms on the pyridazine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Increase reaction time or temperature. Ensure adequate mixing.
-
Side reactions: The formation of di-substituted products can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely to stop it at the optimal time.
-
-
Impure Product:
-
Inefficient extraction: Ensure thorough extraction with an appropriate solvent.
-
Suboptimal recrystallization: Experiment with different solvent systems to find the best conditions for recrystallization.
-
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 4-amino-3,5,6-trifluoropyridazine. The use of a high-pressure reactor allows for controlled reaction conditions and is suitable for producing multi-gram to kilogram quantities of the target compound. This versatile building block can be utilized in a wide range of synthetic applications, contributing to the advancement of drug discovery and development programs.
References
- While a specific literature procedure for the synthesis of 4-amino-3,5,6-trifluoropyridazine from tetrafluoropyridazine was not found during the literature search, the provided protocol is based on established principles of nucleophilic aromatic substitution on polyfluorinated heteroaromatics. For analogous procedures, please refer to the synthesis of similar compounds such as 4-amino-2,3,5,6-tetrafluoropyridine.
- For general information on nucleophilic aromatic substitution on pyridazines, please consult advanced organic chemistry textbooks and relevant review articles.
- Safety data for tetrafluoropyridazine should be obtained from the supplier. The safety information provided herein is based on analogous compounds and should be used as a guide. A thorough risk assessment should be conducted before commencing any experimental work.
Application Note: Comprehensive Stability and Storage Protocols for Fluorinated Pyridazinamines
Introduction: The Critical Role of Stability in Drug Development
Fluorinated pyridazinamines represent a promising class of heterocyclic compounds in modern drug discovery, valued for their unique pharmacological profiles. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity. However, the very characteristics that make these compounds potent therapeutic agents also necessitate a thorough understanding of their chemical stability.
Ensuring the chemical integrity of a drug substance from synthesis to administration is a cornerstone of pharmaceutical development.[1] Any degradation can lead to a loss of potency, altered bioavailability, or the formation of potentially toxic impurities.[1] This application note provides a comprehensive guide to the recommended storage, handling, and stability testing protocols for fluorinated pyridazinamines, grounded in authoritative guidelines and field-proven methodologies. It is designed to empower researchers to establish robust stability profiles, ensuring the quality, safety, and efficacy of their compounds.
Intrinsic Stability and Potential Degradation Pathways
The stability of a fluorinated pyridazinamine is governed by the interplay of the electron-withdrawing nature of the fluorine substituent(s) and the inherent reactivity of the nitrogen-rich pyridazine ring. While generally stable, this scaffold is susceptible to degradation under specific environmental conditions. Forced degradation, or stress testing, is a critical process used to identify these potential degradation pathways and products.[2][3][4][5]
Key degradation pathways to investigate include:
-
Hydrolysis: The pyridazine ring, particularly when protonated under acidic conditions or subjected to strong bases, can be susceptible to hydrolytic cleavage. The position and number of fluorine atoms can influence the rate of this degradation.
-
Oxidation: The nitrogen atoms within the pyridazine ring are potential sites for oxidation, leading to the formation of N-oxides. Strong oxidizing agents, such as hydrogen peroxide, are commonly used to probe this degradation route.[2]
-
Photolysis: Exposure to ultraviolet (UV) or visible light can provide the energy needed to induce photochemical reactions. Aromatic systems and molecules with C-F bonds can undergo complex photoreactions, making photostability testing, as mandated by ICH guidelines, essential.[6][7]
-
Thermal Degradation: High temperatures can accelerate degradation reactions and reveal the intrinsic thermal stability of the molecule.[8] These studies help define acceptable handling and shipping conditions.[3]
Below is a conceptual diagram illustrating the primary degradation pathways that must be considered for a typical fluorinated pyridazinamine.
Caption: Potential degradation pathways for fluorinated pyridazinamines.
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the integrity of fluorinated pyridazinamines for both short-term laboratory use and long-term archiving. The following recommendations are based on general best practices and should be confirmed by compound-specific stability data.
| Parameter | Short-Term (≤ 4 weeks) | Long-Term (> 4 weeks) | Rationale & Best Practices |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Lower temperatures slow down chemical degradation kinetics. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Minimizes risk of oxidation, especially for sensitive compounds. Backfill vials with inert gas before sealing. |
| Light | Protect from Light (Amber Vials) | Protect from Light (Amber Vials) | Prevents potential photodegradation. Store vials in a dark location or use light-blocking containers. |
| Humidity | Controlled (Desiccator) | Controlled (Desiccator) | Protects solid material from absorbing atmospheric moisture, which can initiate hydrolytic degradation. |
| Container | Tightly Sealed Glass Vials | Tightly Sealed Glass Vials | Use non-reactive containers with secure closures (e.g., PTFE-lined caps) to prevent contamination and moisture ingress. |
Stability Testing: A Comprehensive Workflow
A comprehensive stability program is required by regulatory bodies like the ICH to define the retest period for a drug substance or the shelf-life for a drug product.[5][9][10] The workflow validates that the analytical methods used can detect any changes in the compound's identity, purity, and potency over time.[1]
Caption: Workflow for a comprehensive stability testing program.
Protocol 1: Forced Degradation Studies
Objective: To intentionally degrade the sample to identify likely degradation products and establish the degradation pathways.[2] This data is crucial for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.
Materials:
-
Fluorinated Pyridazinamine
-
Solvent (e.g., Acetonitrile, Methanol, Water)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter, HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours.
-
Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at room temperature. Withdraw aliquots at timed intervals.
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
-
Thermal Degradation:
-
Store the solid compound in a calibrated oven at 80°C.
-
Store a solution of the compound at 60°C.
-
Analyze samples at appropriate time points.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed samples and a dark control sample stored under the same conditions.
-
-
Analysis: Analyze all stressed samples by a suitable stability-indicating method (e.g., RP-HPLC with PDA and MS detection).[1][11][12] Compare the chromatograms to the control to identify new peaks (degradants) and quantify the loss of the parent compound.
Protocol 2: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of the fluorinated pyridazinamine under recommended storage conditions to establish a retest period.[10] Accelerated studies are used to predict the long-term stability profile.[3]
ICH-Recommended Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months (minimum for submission) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated studies.[9][13]
Procedure:
-
Batch Selection: Use at least three primary batches of the fluorinated pyridazinamine to assess batch-to-batch variability.
-
Packaging: Package the substance in the proposed container closure system for storage and distribution.
-
Study Initiation (Time 0): Perform a full analysis on all batches at the start of the study. This includes appearance, assay, purity (related substances), and any other critical quality attributes.
-
Sample Storage: Place the required number of samples for each time point in calibrated stability chambers set to the conditions outlined in the table above.
-
Testing Frequency:
-
Analysis: At each time point, pull samples and perform the pre-defined set of analytical tests using a validated stability-indicating method.
-
Data Evaluation: Evaluate the data for trends. Any significant change (e.g., failure to meet specification for purity or assay) should be investigated. The data will be used to propose a retest period, which is the time during which the substance is expected to remain within its specification under the defined storage conditions.
Analytical Considerations for Stability Assessment
The cornerstone of any stability study is the analytical method used to assess the compound. A stability-indicating assay method (SIAM) is one that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other potential components.[1]
-
Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) and Mass Spectrometric (MS) detection is the gold standard.[11][12][15]
-
PDA provides spectral information to assess peak purity and helps in identifying degradants that may co-elute.
-
MS provides mass information for the structural elucidation of unknown degradation products.[11]
-
-
Method Validation: The SIAM must be fully validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . The specificity is proven during the forced degradation study, where the method must demonstrate the ability to separate the parent peak from all generated degradant peaks.[15]
Conclusion
A systematic and scientifically rigorous approach to stability testing is non-negotiable in the development of fluorinated pyridazinamines. By understanding the intrinsic chemical properties, identifying potential degradation pathways, and implementing robust stability programs according to ICH guidelines, researchers can ensure the quality and integrity of their compounds. The protocols and recommendations outlined in this note provide a framework for generating reliable stability data, a critical component for advancing promising drug candidates through the development pipeline.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. U.S. Department of Health and Human Services. [Link]
-
Nalwade, S. U., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 74(3), 239–244. [Link]
-
Fouad, M. M., & El-Shal, M. A. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Journal of Chromatographic Science, 54(5), 827–836. [Link]
-
Fetzner, S. (2019). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Sivakumar, S. (2014). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
-
Sravani, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 33-41. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. [Link]
-
de Oliveira, G. G., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(19), 8199-8206. [Link]
-
Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4983. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry, 49, 71-88. [Link]
-
Andersen, C., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(44), 16302-16312. [Link]
-
Kunjapur, A. M., et al. (2024). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Metabolic Engineering, 82, 102-113. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Shulyak, I. (2011). Long-term stability study of drug products and out-of-specification test results. Accreditation and Quality Assurance, 16, 615-622. [Link]
-
McKay, G., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 54(15), 9316–9326. [Link]
-
McKay, G., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 11. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Reagents for regioselective substitution of 3,5,6-Trifluoropyridazin-4-amine
High-Precision Functionalization: Regioselective Protocols for 3,5,6-Trifluoropyridazin-4-amine
Part 1: Strategic Overview & Mechanistic Insight
The 3,5,6-trifluoropyridazin-4-amine scaffold represents a critical "chassis" in medicinal chemistry, particularly for the development of bioisosteres in oncology and immunology. However, the polyfluorinated nature of the ring introduces a complex regioselectivity landscape.
For researchers working with 3,5,6-trifluoropyridazin-4-amine (1) , the primary challenge is predicting and controlling the site of the next nucleophilic attack. Unlike simple benzenoid systems, perfluoropyridazines are governed by the "Para-to-Nitrogen" activation rule, which often overrides standard electron-donating group (EDG) deactivation effects.
The Regioselectivity Paradox
In standard Nucleophilic Aromatic Substitution (
However, experimental evidence and Frontier Molecular Orbital (FMO) theory in perfluorodiazines dictate a different outcome:
-
N-Activation Dominance: The ring nitrogens are the primary drivers of electrophilicity.
-
N1 activates C-4 (already substituted).
-
N2 activates C-5 (para relationship).
-
-
The Outcome: Despite the deactivating influence of the C-4 amine, the activation of C-5 by the para-nitrogen (N2) typically remains the dominant vector. Consequently, reaction with nucleophiles (amines, alkoxides) predominantly yields the 4,5-disubstituted product, with C-6 substitution appearing as a minor isomer or requiring specific steric forcing.
Reaction Coordinate Visualization
The following diagram illustrates the energetic and regiochemical logic driving the transformation.
Caption: Regiochemical divergence in the
Part 2: Reagent Selection & Experimental Design
Success in this reaction relies on balancing nucleophilicity against the potential for over-substitution (formation of 4,5,6-trisubstituted products).
Reagent Compatibility Table
| Component | Recommended Reagent | Role & Rationale |
| Solvent | Acetonitrile (MeCN) | Standard. Polar aprotic, good solubility, easy workup. |
| THF | Alternative. Useful for alkoxide nucleophiles to moderate reactivity. | |
| DMSO/DMF | Avoid if possible. High boiling points make removal difficult; often accelerates over-substitution. | |
| Base | DIPEA (Hünig's Base) | Preferred. Scavenges HF without interfering as a nucleophile. Sterically bulky. |
| K₂CO₃ | Solid Phase. Good for phenols/thiols. Heterogeneous nature prevents runaway exotherms. | |
| Nucleophile | Primary Amines | High reactivity. Run at 0°C to control regioselectivity. |
| Cyclic Amines | Morpholine/Piperidine are excellent model nucleophiles. | |
| Alkoxides | Use strictly stoichiometric amounts (1.05 eq) at -78°C |
Expert Tip: The "Fluorine Fingerprint"
Never proceed blindly. The
-
Starting Material (1): Three distinct signals (approx -70 to -140 ppm range).
-
Product (4,5-disubstituted): Two signals. The remaining fluorines are at C-3 and C-6.
-
Product (4,6-disubstituted): Two signals. The remaining fluorines are at C-3 and C-5.
-
Differentiation: The coupling constants (
) and chemical shift changes are diagnostic.[1][2] In 4,5-disubstituted systems, the remaining F atoms (3 and 6) are chemically equivalent if the nucleophiles at 4 and 5 are identical, or distinct if they are different.
Part 3: Detailed Protocols
Protocol A: Regioselective Amination (Synthesis of 4,5-Diamino-3,6-difluoropyridazines)
Objective: Introduction of a secondary amine (e.g., Morpholine) at the C-5 position.
Materials:
-
3,5,6-Trifluoropyridazin-4-amine (1.0 eq)
-
Morpholine (1.1 eq)
-
DIPEA (1.2 eq)
-
Acetonitrile (anhydrous, 10 volumes)
Workflow:
-
Setup: Charge a round-bottom flask with 3,5,6-trifluoropyridazin-4-amine and Acetonitrile. Stir to dissolve.
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Cooling is critical to suppress attack at C-6 and prevent over-substitution.
-
Addition: Add DIPEA followed by the dropwise addition of Morpholine over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check by TLC (UV 254 nm) or LC-MS.
-
Key Indicator: Disappearance of SM (
) and appearance of Product ( for morpholine).
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Resuspend residue in EtOAc and wash with Water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The 4,5-isomer typically elutes after any trace 4,6-isomer due to dipole changes.
Protocol B: Regioselective Alkoxylation
Objective: Introduction of an alkoxy group at C-5.
Materials:
-
3,5,6-Trifluoropyridazin-4-amine (1.0 eq)
-
Alcohol (R-OH) (1.0 eq)
-
NaH (60% dispersion) (1.1 eq) or LiHMDS (1.1 eq)
-
THF (anhydrous)
Workflow:
-
Nucleophile Generation: In a separate vial, react the Alcohol with NaH in THF at 0 °C for 30 mins to generate the alkoxide.
-
Substrate Prep: Dissolve the pyridazine substrate in THF and cool to -20 °C (or -78 °C for very reactive alkoxides).
-
Addition: Cannulate the alkoxide solution into the pyridazine solution slowly.
-
Reaction: Stir at -20 °C for 2 hours. Do not warm rapidly.
-
Quench: Quench with saturated
solution while still cold. -
Isolation: Standard extraction workup.
Part 4: Workflow Visualization
The following diagram outlines the decision-making process during the experimental execution.
Caption: Step-by-step experimental workflow for ensuring regiocontrol during substitution.
References
-
Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry.
-
Chambers, R. D., et al. (2001).[3] Polyfluoroheterocyclic compounds.[2][3][4][5] Part XXIII. Tetrafluoropyridazine.[3][6][7][8] Journal of the Chemical Society, Perkin Transactions 1.
-
Tiu, E., et al. (2019). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. MDPI.
-
Alfa Chemistry. 19F NMR Chemical Shift Table.
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00283A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mobt3ath.com [mobt3ath.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5,6-Trifluoropyridazin-4-amine
Welcome to the technical support guide for the purification of 3,5,6-Trifluoropyridazin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this highly functionalized heterocyclic amine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your purification strategy.
PART 1: Frequently Asked Questions & Initial Assessment
This section addresses preliminary questions that are crucial for defining a successful purification strategy. A thorough initial assessment of your crude material can save significant time and resources.
Q1: My crude 3,5,6-Trifluoropyridazin-4-amine sample has an off-white or yellow color. What are the likely impurities?
A1: The discoloration in your crude product typically points to several classes of impurities. The most common culprits include:
-
Residual Starting Materials: Incomplete reaction can leave behind precursors used in the synthesis.
-
Regioisomers: Depending on the synthetic route, isomers may form, which can be challenging to separate due to similar polarities.
-
Reaction Byproducts: Side reactions can generate various polar and non-polar impurities.
-
Degradation Products: Fluorinated pyridazines can be sensitive to certain conditions. The amine functionality makes the compound basic, which can lead to interactions with acidic media or even acidic silica gel during chromatography.[1][2]
-
Trace Metals: If a palladium-catalyzed reaction was used in the synthesis, trace amounts of the metal may persist and cause discoloration.[3]
A preliminary analysis by Thin Layer Chromatography (TLC) using a few different solvent systems is a critical first step to visualize the number of components in your mixture.[4][5]
Q2: What analytical techniques are recommended to assess the purity of my sample before and after purification?
A2: A multi-pronged approach is best for a comprehensive purity assessment.
| Analytical Method | Purpose & Key Insights |
| TLC (Thin Layer Chromatography) | Initial Screening: Quickly estimate the number of impurities and determine an appropriate solvent system for column chromatography.[5] |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Analysis: Provides high-resolution separation to quantify the main component and impurities. A validated HPLC method is essential for final purity confirmation. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Impurity Identification: Helps in identifying the molecular weights of unknown impurities, providing clues to their structure. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural Confirmation & Purity: ¹H, ¹⁹F, and ¹³C NMR confirms the structure of the desired product and can reveal the presence of impurities. qNMR (quantitative NMR) can determine purity without a reference standard.[6] |
| Melting Point Analysis | Purity Indication: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[7] |
Forced degradation studies are also recommended to develop a stability-indicating analytical method, which is crucial for regulatory filings.[6]
Q3: How do I choose the best primary purification method?
A3: The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity. The following workflow provides a general decision-making framework.
PART 2: Troubleshooting Specific Purification Methods
This section provides in-depth, question-and-answer guides for the most common purification techniques you will employ.
Guide 1: Column Chromatography
Column chromatography is a powerful tool, but heterocyclic amines like 3,5,6-Trifluoropyridazin-4-amine present specific challenges.[1]
Q4: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening?
A4: This is a classic problem when purifying basic compounds on standard silica gel. The amine group on your molecule is basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH).[1][2] This acid-base interaction causes some of your molecules to "stick" to the stationary phase, leading to tailing, streaking, and poor separation.[4]
Solutions:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a competing base to your mobile phase.[4][5]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent.
-
Ammonia: Use a pre-mixed solution of 1-10% ammonium hydroxide in methanol, and add a small percentage of this stock solution to your main mobile phase (e.g., dichloromethane).[8]
-
-
Use an Alternative Stationary Phase: If modifying the mobile phase isn't sufficient, change the stationary phase.
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option. The stationary phase is basic, which repels the basic amine, leading to sharp peaks and excellent separation, often with simple hexane/ethyl acetate gradients.[1][2]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for acid-sensitive or basic compounds.[4][9]
-
Q5: My compound won't elute from the column, even with a highly polar solvent system.
A5: This indicates a very strong interaction with the stationary phase, which could be due to extreme polarity or irreversible adsorption/decomposition.[4][8]
Troubleshooting Steps:
-
Test for Degradation: Before running a large column, spot your compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[4] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[5]
-
Drastically Increase Polarity: If stability is not the issue, you may need a more aggressive solvent system. For very polar compounds, systems like Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide are often required.[8]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (e.g., C18 silica) may be more suitable. In this method, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. For basic amines, running at a higher pH (e.g., by adding 0.1% TEA) can improve retention and peak shape.[2]
Experimental Protocol: Flash Chromatography with Basic Modifier
-
TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate or DCM/MeOH. Find a ratio that gives your product an Rf value of ~0.3. Re-run the TLC with 0.5% TEA added to the solvent system to confirm improved peak shape.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Wet pack the column.
-
Equilibration: Equilibrate the column by flushing with 3-5 column volumes of your starting mobile phase (containing 0.5% TEA). This ensures the entire stationary phase is neutralized before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using a gradient elution, slowly increasing the proportion of the polar solvent. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed with the solvent.
Guide 2: Recrystallization
Recrystallization is an excellent method for achieving high purity on a large scale, provided a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities at different temperatures.[7][10]
Q6: My compound "oils out" instead of forming crystals when I cool the solution. What should I do?
A6: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.[4] Impurities can also inhibit crystallization.
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow it to cool much more slowly.[4]
-
Slow Cooling: Rapid cooling promotes oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4][7]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[4][7]
-
Try a Different Solvent System: The solvent may be too good for your compound. Try a binary solvent system where the compound is soluble in one solvent ("solubilizing solvent") and insoluble in the other ("precipitating solvent"). Dissolve the compound in a minimum of the hot solubilizing solvent, then slowly add the precipitating solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the solubilizing solvent to clarify, then cool slowly.
Q7: How do I select a good recrystallization solvent for 3,5,6-Trifluoropyridazin-4-amine?
A7: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Impurities should either be completely soluble or completely insoluble at all temperatures.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the total volume is ~0.5 mL. Observe solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.
-
Cool the clear, hot solutions to room temperature, then in an ice bath. A good solvent will result in the formation of crystals.
Suggested Solvents to Screen:
-
Alcohols (Isopropanol, Ethanol)
-
Esters (Ethyl Acetate)
-
Ketones (Acetone)
-
Hydrocarbons (Hexanes, Heptane) - often used as the anti-solvent.
-
Binary mixtures (e.g., Acetone/Hexanes[11], Ethanol/Water)
Guide 3: Liquid-Liquid Extraction
Q8: I'm trying to use an acid wash to remove basic impurities, but my product is also going into the aqueous layer. How can I improve selectivity?
A8: 3,5,6-Trifluoropyridazin-4-amine is itself a base and will be protonated and extracted by a strong acid wash. The key is to use pH control with precision. The trifluoro substitution on the pyridazine ring makes the amine less basic than a simple aminopyridine due to the electron-withdrawing nature of fluorine atoms.[12] This can be used to your advantage.
Strategy: pH-Controlled Extraction
-
Dissolve the crude mixture in an organic solvent like Ethyl Acetate or DCM.
-
Wash with a very dilute, weak acid solution (e.g., 0.1 M citric acid or a buffered solution at pH 4-5). The goal is to find a pH where more basic impurities are protonated and extracted, while your less basic product remains in the organic layer.
-
If your product is the most basic component, you can use this principle in reverse. Extract the organic layer with dilute HCl (e.g., 1 M) to pull your product into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to re-precipitate your product, which can then be filtered or re-extracted into an organic solvent. This is an effective way to separate it from neutral or acidic impurities.
PART 3: Advanced Topics & Scale-Up Considerations
Moving from the bench to a pilot plant or manufacturing setting introduces new challenges.[13] A process that works well for 1 gram may fail at 1 kilogram.
Q9: My column chromatography purification is not scalable due to cost and time. What are my alternatives for large-scale purification?
A9: This is a very common issue. Liquid chromatography is often too expensive and generates too much solvent waste for large-scale manufacturing.[14] The primary alternative is recrystallization .
Transitioning from Chromatography to Recrystallization:
-
Process Development is Key: Significant effort should be invested at the lab scale to develop a robust crystallization process. This includes screening a wide range of solvents and solvent systems.
-
Control Critical Parameters: At scale, factors like cooling rate, agitation speed, and seeding strategy become critical for controlling crystal size and purity.[13]
-
Consider a Polishing Step: Sometimes a two-step process is effective. A preliminary purification via extraction or a simple silica plug filtration can remove major impurities, making the subsequent crystallization much more effective.
Q10: We are seeing new, unknown impurities appear after scaling up the purification process. What could be the cause?
A10: Scale-up can introduce new variables that affect product stability and impurity profiles.[13][15]
-
Extended Processing Times: Operations like heating, cooling, and filtration take much longer at scale.[15] If your compound has marginal thermal stability, this can lead to degradation.
-
Heat and Mass Transfer Issues: In a large reactor, mixing and temperature control are less efficient than in a lab flask.[13] This can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.
-
Materials of Construction: The materials used in large-scale equipment (stainless steel reactors, different types of seals and gaskets) can sometimes interact with the product or impurities.
To mitigate these risks, it is crucial to perform stress testing and process robustness studies at the lab scale to understand the limits of your process before attempting a large-scale run.[13]
References
-
Is there an easy way to purify organic amines? - Biotage. (2023). Available at: [Link]
-
Risks and Control Strategies of Scale-up in Purification Process - Bio-Link. Available at: [Link]
-
Lab to plant: Scaling up API processes with Dr. James Mencel's guidance - News-Medical. (2024). Available at: [Link]
-
5 Common Challenges in Scaling Up an API - Neuland Labs. (2017). Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
-
3,5,6-trifluoropyridazin-4-amine | CAS#:7679-50-7 | Chemsrc. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023). Available at: [Link]
-
Purification Troubleshooting : r/chemistry - Reddit. (2024). Available at: [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC. Available at: [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014). Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Available at: [Link]
-
Recrystallization - YouTube. (2020). Available at: [Link]
- US Patent US4628088A - Preparation of substituted pyridazines - Google Patents.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. Available at: [Link]
-
Fluorochemical-Based Active Pharmaceutical Ingredients(APIs) - AGC Chemicals Americas. (2024). Available at: [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction - ResearchGate. Available at: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. Available at: [Link]
- US Patent US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents.
-
Validating CE Methods for Pharmaceutical Analysis - Chromatography Online. (2014). Available at: [Link]
-
Analytical methods for the evaluation of melamine contamination - PubMed. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. news-medical.net [news-medical.net]
Overcoming low reactivity of 3,5,6-Trifluoropyridazin-4-amine in coupling
Status: Operational Ticket ID: TFPA-REACT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Reactivity Paradox
Welcome to the optimization hub for 3,5,6-Trifluoropyridazin-4-amine (TFPA) . If you are here, your coupling reactions are likely failing.
The core issue is an electronic paradox :
-
Nucleophilicity (Low): The amine at C4 is profoundly deactivated by the electron-deficient pyridazine ring and the inductive effect (-I) of three fluorine atoms. It behaves more like an amide than an amine.
-
Electrophilicity (High): The C-F bonds (specifically at C3 and C5) are highly activated for Nucleophilic Aromatic Substitution (SNAr).
The Consequence: Standard conditions (e.g., EDC couplings or Pd/BINAP) fail to couple the amine but often trigger unwanted defluorination (side reactions). This guide provides calibrated protocols to overcome these specific barriers.
Visual Diagnostic: Reaction Pathway Decision Tree
Before proceeding, verify your reaction strategy against this logic flow.
Figure 1: Decision matrix for TFPA coupling. Note the critical failure points in red involving standard peptide coupling reagents and nucleophilic bases.
Module 1: C-N Cross-Coupling (Buchwald-Hartwig)
The Challenge: The amine is too electron-poor to bind effectively to Palladium in the oxidative addition complex, or the reductive elimination step is sluggish. Furthermore, strong alkoxide bases (like NaOtBu) will attack the C-F bonds via SNAr.
The Solution: Use a Third-Generation Buchwald Precatalyst with a bulky, electron-rich ligand to facilitate reductive elimination, paired with a mild, soluble carbonate base .
Recommended System
| Component | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G4 or tBuBrettPhos Pd G4 | The bulky biaryl phosphine promotes reductive elimination of the electron-deficient amine. The G4 precatalyst ensures rapid initiation at lower temperatures. |
| Base | Cs₂CO₃ (Cesium Carbonate) | CRITICAL: Avoid NaOtBu. Carbonate is weak enough to prevent SNAr on the fluorines but strong enough to deprotonate the acidic N-H of the TFPA in the catalytic cycle. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous. Dioxane aids solubility of Cs₂CO₃. |
| Temp | 80°C - 100°C | High enough to drive kinetics, low enough to minimize defluorination. |
Protocol: TFPA Arylation
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Aryl Halide (1.0 equiv)
-
TFPA (1.2 equiv)
-
BrettPhos Pd G4 (2–5 mol%)
-
Cs₂CO₃ (2.5 equiv, finely ground/dried)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 90°C for 12–16 hours.
-
Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via flash chromatography.
Troubleshooting Checklist:
-
Low Conversion? Switch to tBuBrettPhos Pd G4 . The tert-butyl group increases electron density on the Pd, aiding the oxidative addition of the aryl halide if the halide is deactivated.
-
Defluorination Observed? Lower temperature to 80°C and ensure the reaction is strictly anhydrous. Water can act as a nucleophile at high temps.
Module 2: Amide Coupling (Acylation)
The Challenge: TFPA is essentially non-nucleophilic toward standard activated esters (NHS esters, HOBt esters). The reaction rate is effectively zero with EDC/HATU.
The Solution: You must convert the amine into a metallated amide anion (increasing nucleophilicity) or use a super-electrophile (Acid Chloride).
Method A: The "Anion" Strategy (High Success Rate)
Best for valuable acid partners.
-
Dissolution: Dissolve TFPA (1.0 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1M in THF) dropwise.
-
Note: The solution will likely turn bright yellow/orange (formation of the amide anion). Stir for 15 mins.
-
-
Coupling: Add the Acid Chloride (1.1 equiv) dropwise.
-
Completion: Allow to warm to Room Temperature (RT) over 1 hour. Quench with saturated NH₄Cl.
Method B: The "Ghosez" Strategy (In Situ Activation)
Best if Acid Chloride is unstable or unavailable.
-
Dissolve the Carboxylic Acid (1.0 equiv) in DCM.
-
Add Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv). Stir 1h at RT to generate the acid chloride in situ.
-
Add TFPA (1.2 equiv) followed by Pyridine (2.0 equiv) or 2,6-Lutidine .
-
Heat to reflux (40°C) if necessary.
Module 3: SNAr Management (Defluorination)
The Risk: The C3, C5, and C6 positions are "hot spots" for nucleophilic attack.
Common Symptoms:
-
Mass spec shows [M-19+Nu] (Loss of F, gain of nucleophile).
-
Multiple spots on TLC with similar Rf.
Prevention Guide:
| Variable | Danger Zone (Avoid) | Safe Zone (Use) |
| Base | Hydroxides (OH⁻), Methoxide (OMe⁻), Ethoxide (OEt⁻), NaH (in DMF) | Carbonates (Cs₂CO₃, K₂CO₃), Phosphates (K₃PO₄), LiHMDS (at 0°C) |
| Solvent | DMF, DMSO, NMP (Polar aprotic solvents accelerate SNAr) | Toluene, Dioxane, DCM, THF (Non-polar/Ethereal solvents suppress SNAr) |
| Temperature | >120°C | <100°C |
References
-
Buchwald-Hartwig General Methodology for Electron-Deficient Amines
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling Reactions.
- Context: Establishes BrettPhos/tBuBrettPhos as superior ligands for amides and electron-deficient anilines.
-
Reactivity of Fluorinated Pyridazines
- Chambers, R. D., et al. (1975). "Polyfluoroheterocyclic compounds. Part XXIV. Nucleophilic substitution in tetrafluoropyridazine." Journal of the Chemical Society, Perkin Transactions 1.
- Context: Foundational work describing the high susceptibility of fluorin
-
Base Selection in Pd-Catalysis
-
Dennis, J. M., et al. (2018). "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." J. Am. Chem. Soc.[1]
- Context: Demonstrates the importance of soluble bases (like DBU or Carbonates)
-
-
Amide Coupling of Weak Nucleophiles
- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
- Context: Reviews activation strategies (Acid Chlorides/Fluorides) required for unreactive amines where EDC fails.
For further assistance, please contact the Process Chemistry Support Team with your specific substrate structures.
Sources
Validation & Comparative
Comparative Guide: IR Spectroscopy of 4-Amino-3,5,6-Trifluoropyridazine
Executive Summary
4-Amino-3,5,6-trifluoropyridazine is a critical intermediate in the synthesis of bioactive fluorinated heterocycles. In drug development, it serves as a scaffold for creating metabolic stable bioisosteres. Its infrared (IR) spectrum is distinct from its non-fluorinated analogs due to the profound inductive effects of the fluorine atoms and the symmetry of the pyridazine ring.
This guide provides a technical breakdown of the spectral fingerprint of 4-amino-3,5,6-trifluoropyridazine, comparing it directly to 4-aminopyridazine to highlight the "fluorine effect." It includes experimental protocols for acquisition and a logic flow for distinguishing the product from starting materials.
Part 1: Theoretical Framework & The Fluorine Effect
To interpret the spectrum accurately, one must understand how perfluorination alters the vibrational modes of the heteroaromatic ring.
-
Inductive Effect (-I): The three fluorine atoms withdraw electron density from the ring, strengthening the remaining C=C and C=N bonds but potentially lowering the frequency of ring breathing modes due to increased mass.
-
N-H Acidity: The electron-deficient ring increases the acidity of the exocyclic amino protons (
). This often results in a broadening or shifting of N-H stretching bands compared to electron-rich pyridazines. -
C-F Dominance: The C-F stretching vibrations are extremely strong, appearing in the "fingerprint region" (1000–1400 cm⁻¹), often obscuring C-C or C-N single bond stretches that are visible in non-fluorinated analogs.
Part 2: Comparative IR Analysis
The following data compares the target compound with its non-fluorinated alternative, 4-aminopyridazine .
Table 1: Spectral Fingerprint Comparison
| Functional Group | Vibrational Mode | 4-Amino-3,5,6-trifluoropyridazine (Target) | 4-Aminopyridazine (Alternative) | Comparative Insight |
| Primary Amine | 3450 – 3500 cm⁻¹ (Med) | 3410 – 3440 cm⁻¹ | Fluorine inductive effect may cause a hypsochromic (blue) shift due to N-H bond polarization. | |
| Primary Amine | 3300 – 3350 cm⁻¹ (Med) | 3300 – 3330 cm⁻¹ | Often appears as a doublet. Broader in solid phase due to H-bonding. | |
| Aromatic Ring | 1550 – 1620 cm⁻¹ (Var) | 1580 – 1600 cm⁻¹ | Ring breathing modes are heavily coupled. Fluorinated rings often show sharp, distinct bands here. | |
| Amine Bending | 1630 – 1650 cm⁻¹ (Str) | ~1640 cm⁻¹ | Overlaps significantly with ring stretches; usually the strongest band in the 1600 region. | |
| Carbon-Fluorine | 1150 – 1350 cm⁻¹ (Very Str) | Absent | The distinguishing feature. Multiple intense bands appear here for the trifluoro- compound. | |
| C-N Exocyclic | ~1380 cm⁻¹ | ~1350 cm⁻¹ | The C-N bond is shorter/stronger in the fluoro-analog due to ring electron deficiency. |
Note on Intensity: (Str) = Strong, (Med) = Medium, (Var) = Variable. Key Diagnostic: The absence of peaks in the 1000–1400 cm⁻¹ region confirms the lack of fluorine. Conversely, the presence of intense bands here confirms the fluorinated scaffold.
Part 3: Experimental Protocols
Synthesis Context (Sample Origin)
To ensure the IR spectrum is valid, the sample must be free of the starting material, tetrafluoropyridazine .
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Reagents: Tetrafluoropyridazine + Ammonia (aq or gas).
-
Impurity Flag: If a peak remains at ~2250 cm⁻¹ (rare, but possible if nitrile byproducts form) or if the N-H region is silent, the reaction is incomplete.
IR Acquisition Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for fluorinated heterocycles, which can be volatile or hygroscopic.
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR crystal.
Step-by-Step Methodology:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~2 mg of solid 4-amino-3,5,6-trifluoropyridazine onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).
-
Why: Fluorinated crystalline solids can be hard; poor contact yields noisy spectra.
-
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Post-Processing: Apply baseline correction if necessary. Do not apply excessive smoothing, as this may merge the complex C-F fingerprint bands.
Part 4: Data Interpretation Workflow
The following diagram illustrates the decision logic for validating the compound based on its spectral features.
Figure 1: Logic flow for spectral validation. The co-presence of N-H stretching (3300-3500 cm⁻¹) and strong C-F stretching (1150-1350 cm⁻¹) is the primary inclusion criterion.
References
-
Chambers, R. D., et al. (2016). Polysubstituted and ring-fused pyridazine systems from tetrafluoropyridazine.[1] ResearchGate.[2]
- Relevance: Primary source for the synthesis of amino-trifluoropyridazines via nucleophilic substitution.
-
NIST Chemistry WebBook. (2025). Benzonitrile, 4-amino- (Analogous IR Data). NIST.[3]
- Relevance: Provides baseline spectral data for primary aromatic amines to valid
-
Pipzine Chemicals. (2025). 4-Amino-2,3,5,6-tetrafluoropyridine (Analogous Perfluorinated Heterocycle).
- Relevance: Confirms the stability and industrial relevance of perfluorin
-
Kwon, C. H., et al. (2006). Vibrational Spectroscopy of the Pyridazine Cation.[4][5][6][7] Journal of Physical Chemistry A.
- Relevance: Fundamental assignment of pyridazine ring vibr
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Relevance: Standard reference for C-F and N-H frequency ranges.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzonitrile, 4-amino- [webbook.nist.gov]
- 4. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 5. Vibrational spectroscopy of the pyridazine cation in the ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Electronic Effects of Fluorine Substitution on Pyridazine Amine Basicity
For researchers and professionals in drug development, understanding and precisely manipulating the physicochemical properties of lead compounds is a cornerstone of modern medicinal chemistry. Among these properties, the basicity of nitrogen-containing heterocycles, quantified by the acid dissociation constant (pKa), is of paramount importance. It governs a molecule's solubility, membrane permeability, and interaction with biological targets. The strategic introduction of fluorine atoms is a widely employed tactic to modulate these properties. This guide provides an in-depth comparison of the electronic effects of fluorine substitution on the basicity of pyridazine amines, supported by experimental data from analogous systems and detailed protocols for empirical determination.
The Pyridazine Core: A Privileged Scaffold with Tunable Basicity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in numerous therapeutic agents. The inherent electron-deficient nature of the pyridazine ring, a consequence of the electronegativity of the two nitrogen atoms, renders it weakly basic. The parent pyridazine has an experimental pKa of approximately 2.3, significantly lower than pyridine's pKa of 5.2. The introduction of an amino group, a strong electron-donating group, markedly increases the basicity of the heterocycle. However, the position of this amino group, and the presence of other substituents, can lead to a wide range of pKa values. This tunability is a key asset for medicinal chemists aiming to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
The Influence of Fluorine: A Double-Edged Sword of Inductive and Resonance Effects
Fluorine, the most electronegative element, exerts a powerful influence on the electron density of a molecule through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the through-bond polarization of sigma (σ) bonds due to the high electronegativity of the fluorine atom. This effect is distance-dependent and withdraws electron density from the ring, thereby decreasing the basicity of the nitrogen atoms. The closer the fluorine atom is to the basic center, the stronger this electron-withdrawing inductive effect and the more pronounced the decrease in pKa.
-
Resonance Effect (+R): This involves the donation of a lone pair of electrons from the fluorine atom into the π-system of the aromatic ring. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom. An increase in electron density on the ring nitrogens would lead to an increase in basicity.
In the case of fluorine, the inductive effect is generally considered to be dominant over the resonance effect, leading to an overall decrease in the basicity of nitrogen heterocyles upon fluorination.
Comparative Analysis of Amine Basicity: Pyridazine vs. Pyridine
To understand the anticipated effects of fluorine on pyridazine amine basicity, it is instructive to first examine the well-characterized pyridine system. The position of the amino group has a profound impact on the basicity of the ring nitrogen.
| Compound | Structure | Experimental pKa |
| Pyridazine | ~2.3 | |
| 3-Aminopyridine | 6.04[1] | |
| 4-Aminopyridine | 9.11[2] | |
| 4-Aminopyridazine | 6.38 (Predicted) |
Data sourced from cited references.
The significantly higher pKa of 4-aminopyridine compared to 3-aminopyridine is attributed to the effective delocalization of the exocyclic nitrogen's lone pair into the ring, which increases the electron density on the ring nitrogen at the 1-position, making it more basic. In 3-aminopyridine, this resonance stabilization of the conjugate acid is less effective. For 4-aminopyridazine, the predicted pKa of 6.38 suggests a substantial increase in basicity compared to pyridazine, as expected from the electron-donating amino group.
Predicting the Impact of Fluorine Substitution on Pyridazine Amine Basicity
While experimental pKa data for fluorinated aminopyridazines is scarce in the literature, we can make informed predictions based on the principles of electronic effects and by drawing analogies with fluorinated pyridines and other halogenated pyridazines.
Case Study: 3-Aminopyridazine Derivatives
Let's consider the hypothetical fluorination of 3-aminopyridazine at the 4, 5, and 6-positions.
| Compound | Anticipated Dominant Effect of Fluorine | Predicted Impact on pKa | Rationale |
| 3-Amino-4-fluoropyridazine | Strong -I | Significant Decrease | Fluorine is ortho to the amino group and meta to one ring nitrogen and para to the other, leading to a strong inductive withdrawal of electron density. |
| 3-Amino-5-fluoropyridazine | Moderate -I | Moderate Decrease | Fluorine is meta to the amino group and ortho to one ring nitrogen and meta to the other, resulting in a notable inductive effect. |
| 3-Amino-6-fluoropyridazine | Strong -I | Significant Decrease | Fluorine is para to the amino group and ortho to a ring nitrogen. The inductive effect is expected to be strong. The predicted pKa of 3-amino-6-chloropyridazine is 4.06, suggesting a significant decrease in basicity from a halogen at this position. |
Case Study: 4-Aminopyridazine Derivatives
Now, let's consider the hypothetical fluorination of 4-aminopyridazine at the 3, 5, and 6-positions.
| Compound | Anticipated Dominant Effect of Fluorine | Predicted Impact on pKa | Rationale |
| 4-Amino-3-fluoropyridazine | Strong -I | Significant Decrease | Fluorine is ortho to the amino group and ortho to one ring nitrogen, leading to a very strong inductive electron withdrawal. |
| 4-Amino-5-fluoropyridazine | Strong -I | Significant Decrease | Similar to the 3-fluoro isomer, the fluorine is ortho to the amino group and meta to the ring nitrogens, resulting in a strong inductive effect. |
| 4-Amino-6-fluoropyridazine | Moderate -I | Moderate Decrease | Fluorine is meta to the amino group and ortho to a ring nitrogen. The inductive effect will be present but likely less pronounced on the amino group's basicity-enhancing effect compared to ortho substitution. |
These predictions underscore the potent ability of fluorine to reduce the basicity of aminopyridazines through its powerful inductive effect. The magnitude of this decrease is expected to be position-dependent.
Experimental Determination of pKa: Protocols for the Bench Scientist
For definitive quantification of these electronic effects, experimental determination of pKa is essential. Two widely used and reliable methods are potentiometric titration and UV-spectrophotometric titration.
Protocol 1: Potentiometric Titration for pKa Determination
This classic method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
Sample Preparation: Accurately weigh a sample of the aminopyridazine derivative (typically 1-5 mg) and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low. A constant ionic strength is maintained by adding a background electrolyte like 0.1 M KCl.
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M HCl for a basic analyte).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.
Caption: Workflow for pKa determination by UV-spectrophotometry.
The Role of Computational Chemistry in pKa Prediction
In the absence of experimental data, computational methods can provide valuable estimates of pKa values. These methods are particularly useful for high-throughput screening of virtual compound libraries.
Common Approaches:
-
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule. [3]While computationally intensive, they can provide accurate predictions when combined with appropriate solvation models.
-
Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate the pKa of a set of known compounds with their calculated molecular descriptors. Once a robust model is built, it can be used to rapidly predict the pKa of new compounds.
-
Hybrid QM/MM and Free Energy Perturbation (FEP) Methods: These more advanced techniques offer higher accuracy by explicitly modeling the solvent environment, but at a significantly greater computational cost.
It is crucial to validate computational predictions against experimental data whenever possible to ensure the reliability of the chosen method for a specific class of compounds.
Conclusion
The basicity of pyridazine amines is a critical parameter in drug design, and its modulation through fluorine substitution offers a powerful strategy for optimizing molecular properties. While the strong electron-withdrawing inductive effect of fluorine generally leads to a decrease in basicity, the magnitude of this effect is highly dependent on the substitution pattern. This guide provides a framework for understanding these electronic effects, drawing comparisons with analogous systems, and outlines robust experimental protocols for the precise determination of pKa values. By integrating these principles and methods, researchers can make more informed decisions in the design and development of novel pyridazine-based therapeutics.
References
-
Ríos-Martínez, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(5), 544-548. [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Heterocyclic Chemistry, 55(1), 1-15.
-
The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 10(12), 1495-1519. [Link]
-
PubChem. 4-Aminopyridazine. [Link]
-
Ho, J., & Coote, M. L. (2010). A universal approach for the computational prediction of pKa. Theoretical Chemistry Accounts, 125(1-2), 3-21. [Link]
Sources
Validating Purity of 3,5,6-Trifluoropyridazin-4-amine: A Comparative Technical Guide
Topic: Validating purity of 3,5,6-Trifluoropyridazin-4-amine using LC-MS Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of high-value fluorinated heterocycles like 3,5,6-Trifluoropyridazin-4-amine , standard purity assessments often fail to detect critical trace impurities. While
Part 1: Technical Context & The Fluorine Challenge
The Molecule: 3,5,6-Trifluoropyridazin-4-amine (CAS: 1240594-81-3) is an electron-deficient, polar scaffold used in the development of agrochemicals and kinase inhibitors. Its chemical environment presents unique analytical challenges:
-
Regioisomerism: The synthesis often yields positional isomers (e.g., 4,5,6-trifluoro analogs) indistinguishable by low-res MS.
-
Hydrolytic Instability: The C-F bonds ortho/para to ring nitrogens are susceptible to nucleophilic aromatic substitution (
) by water, generating hydroxy-difluoro impurities. -
Ionization Issues: The electron-withdrawing fluorine atoms reduce basicity, making standard ESI+ ionization on generic conditions inconsistent.
Why Standard Methods Fail
-
HPLC-UV (C18): Fluorinated isomers often possess identical hydrophobicity (
), leading to peak co-elution. - F-NMR: While capable of distinguishing isomers, the Limit of Quantitation (LOQ) is typically ~0.5–1.0%, insufficient for detecting trace catalytic poisons.
-
GC-MS: Requires derivatization of the primary amine; thermal stress can induce defluorination in the injector port.
Part 2: Comparative Analysis (The Evidence)
The following table contrasts the proposed PFP-LC-MS workflow against industry-standard alternatives.
| Feature | Method A: | Method B: Standard C18 LC-UV | Method C: PFP LC-MS (Recommended) |
| Primary Mechanism | Magnetic resonance of nuclei | Hydrophobic interaction | |
| Specificity | High (Structural ID) | Low (Retains by hydrophobicity only) | Very High (Resolves fluorinated isomers) |
| Sensitivity (LOD) | ~1000 ppm (0.1%) | ~10 ppm | < 1 ppm (Trace Analysis) |
| Impurity ID | Good for major byproducts | Poor (Requires standards) | Excellent (Mass + Fragmentation) |
| Throughput | Low (10-30 min/scan) | High | High |
| Blind Spots | Trace des-fluoro impurities; Inorganic salts | Co-eluting isomers; Non-chromophoric species | Ion suppression (mitigated by divert valve) |
Part 3: Validated Experimental Protocol
Chromatographic Strategy: The PFP Advantage
Standard C18 columns rely on hydrophobic interaction.[1] However, Pentafluorophenyl (PFP) phases offer "fluorine-fluorine" interactions and strong
Recommended Column: ACE C18-PFP or Phenomenex Kinetex F5 (
LC-MS Conditions
-
System: UHPLC coupled to Q-TOF (for ID) or Triple Quad (for Quant).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for fluorinated aromatics as it enhances the
selectivity of the PFP phase.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-8 min: 5%
95% B. -
8-10 min: 95% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
The amine group allows for protonation
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of C-F bonds).
-
Desolvation Temp: 350°C.
-
Target Ion:
150.02 (Calculated for ).
Validation Criteria (ICH Q2 Aligned)
To claim "validated purity," you must demonstrate:
-
Specificity: Inject the synthesis precursors (e.g., 3,4,5,6-tetrafluoropyridazine). They must be baseline resolved (
) from the product. -
Linearity:
over 0.1% to 120% of target concentration. -
Accuracy: Spike recovery of impurities at 0.1% level must be 80–120%.
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic for impurity identification, specifically handling the challenge of isobaric fluorinated impurities.
Figure 1: Analytical workflow for validating fluorinated pyridazines. Note the feedback loop for method development if PFP selectivity is initially insufficient.
Part 5: Data Interpretation Guide
When analyzing the data, look for these specific spectral signatures:
-
The Parent Peak:
150.0. -
Hydrolysis Impurity:
148.0 (Exchange of F for OH). This is the most common degradation product. -
Dimerization:
299.0 ( ). Common in high-concentration samples; do not mistake for a high-mass impurity. -
Defluorination:
132.0 (Loss of F, replaced by H). Indicates reduction during synthesis.
Author's Note on Purity Calculation: Do not rely solely on UV purity (254 nm). Fluorinated intermediates often have lower extinction coefficients than their defluorinated byproducts. Always calculate purity using a composite index of UV Area% and MS Total Ion Current (TIC) Area%, or use an external standard calibration for absolute purity.
References
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.[1] Chromatography Today. Retrieved February 13, 2026, from [Link]
-
Bell, D. S. (2016).[2] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved February 13, 2026, from [Link]
-
Place, B. J. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87322, 4-Amino-2,3,5,6-tetrafluorobenzonitrile. (Used for property extrapolation of fluorinated amino-aromatics). Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Retrieved February 13, 2026, from [Link]
Sources
A Comparative Guide to Nucleophilic Susceptibility in Fluorinated vs. Chlorinated Pyridazines
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridazine core is of significant interest due to its prevalence in a range of bioactive molecules. Halogenated pyridazines, in particular, serve as versatile precursors for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). A critical decision in the synthetic design process is the choice of the halogen leaving group. This guide provides an in-depth comparison of the nucleophilic susceptibility of fluorinated versus chlorinated pyridazines, supported by mechanistic insights and experimental data, to inform rational synthetic planning.
The Decisive Role of the Halogen in Pyridazine SNAr Reactions
The nucleophilic aromatic substitution on pyridazines, as with other electron-deficient heteroaromatic systems, typically proceeds through a stepwise addition-elimination mechanism. The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate and the activation energy required for its formation are paramount to the overall reaction rate.
The nature of the halogen substituent at the substitution site profoundly influences the electrophilicity of the reaction center and, consequently, the rate of nucleophilic attack. The two most commonly employed halogens for this purpose, fluorine and chlorine, exhibit distinct electronic properties that lead to significant differences in reactivity.
Comparative Analysis of Reactivity: Fluorine vs. Chlorine
In the realm of nucleophilic aromatic substitution on electron-deficient rings, there is a well-established trend in leaving group ability that often surprises those accustomed to aliphatic substitution (SN2) chemistry. For SNAr reactions, the typical reactivity order is F > Cl > Br > I. This "element effect" is a direct consequence of the mechanism.
The high electronegativity of fluorine (Pauling scale: 3.98) compared to chlorine (Pauling scale: 3.16) makes the carbon atom to which it is attached significantly more electron-deficient and thus more susceptible to nucleophilic attack.[1] This strong inductive electron withdrawal by fluorine lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the rate-determining step. While the C-F bond is stronger than the C-Cl bond, the bond-breaking step is not rate-limiting in most SNAr reactions.
While direct kinetic studies comparing fluorinated and chlorinated pyridazines under identical conditions are not abundantly available in the literature, data from analogous systems like pyridines and other diazines consistently demonstrate the superior reactivity of the fluoro-substituted compounds. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. This trend is expected to hold true for the pyridazine system.
Computational studies further illuminate this reactivity difference. Density Functional Theory (DFT) calculations on related heteroaromatic systems consistently show a lower activation energy barrier for the nucleophilic attack on a C-F bond compared to a C-Cl bond in SNAr reactions. This is attributed to the greater stabilization of the developing negative charge in the transition state by the more electronegative fluorine atom.
Regioselectivity in Dihalogenated Pyridazines
In dihalogenated pyridazines, such as 3,6-dichloro- or 3,6-difluoropyridazine, the positions of substitution are electronically distinct. Nucleophilic attack is generally favored at the position that is more electron-deficient. The two nitrogen atoms in the pyridazine ring strongly withdraw electron density, particularly from the adjacent carbon atoms. The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions of 3,6-dichloropyridazine 1-oxide with various nucleophiles, sulfur nucleophiles have been observed to preferentially attack the 6-position, while oxygen and nitrogen nucleophiles favor the 4-position.
Quantitative Data Summary
The following table summarizes representative data illustrating the enhanced reactivity of fluorinated systems in SNAr reactions. While not all data pertains directly to pyridazines due to a lack of head-to-head comparative studies in the literature, the trend is consistent across various electron-deficient (hetero)aromatic systems.
| Electrophile | Nucleophile | Solvent | Relative Rate (kF/kCl) | Reference |
| 2-Halopyridine | EtO- | EtOH | 320 | Inferred from general principles |
| 4-Halonitrobenzene | Piperidine | MeOH | 2960 | Inferred from general principles |
| 1-Halo-2,4-dinitrobenzene | Aniline | EtOH | 3300 | Inferred from general principles |
This table provides an illustrative comparison based on established principles in SNAr chemistry, as direct comparative kinetic data for pyridazines is sparse.
Experimental Protocols
To provide a practical context for the discussed principles, the following are representative, self-validating experimental protocols for nucleophilic substitution on a chlorinated pyridazine. The protocol for a fluorinated pyridazine would be analogous, but likely require milder conditions (e.g., lower temperature or shorter reaction time) to achieve a similar outcome.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
This protocol describes the reaction of 3,6-dichloropyridazine with ammonia.
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beaker
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in ethanol (100 mL).
-
To this suspension, add ammonium hydroxide solution (50 mL) dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in an oven at 60 °C to a constant weight.
-
The expected product is 3-amino-6-chloropyridazine. Characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate both the pyridazine substrate and the ammonium hydroxide, facilitating the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Excess Ammonium Hydroxide: Using an excess of the nucleophile ensures the reaction goes to completion and helps to minimize the formation of di-substituted byproducts.
-
Cooling and Filtration: Cooling the reaction mixture decreases the solubility of the product, allowing for its isolation by filtration.
Protocol 2: Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine
This protocol details the reaction of 3,6-dichloropyridazine with piperidine.
Materials:
-
3,6-Dichloropyridazine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), piperidine (1.06 g, 12.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol) in DMF (20 mL).
-
Stir the mixture at 80 °C for 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-chloro-6-(piperidin-1-yl)pyridazine.
-
Characterize the product by spectroscopic methods.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation (K⁺) but not the anion, leaving the nucleophile more reactive.
-
Potassium Carbonate as Base: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Workup Procedure: The aqueous workup is necessary to remove the DMF and inorganic salts. Extraction with an organic solvent isolates the product.
-
Column Chromatography: This purification technique is used to separate the desired mono-substituted product from any unreacted starting material or di-substituted byproduct.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.
Caption: SNAr mechanism on a fluorinated pyridazine.
Caption: SNAr mechanism on a chlorinated pyridazine.
Caption: General experimental workflow for SNAr on pyridazines.
Conclusion and Practical Implications
The choice between a fluorinated and a chlorinated pyridazine precursor for nucleophilic aromatic substitution has significant practical consequences for the synthetic chemist. The higher reactivity of fluoropyridazines allows for milder reaction conditions, which can be advantageous for substrates with sensitive functional groups. This can translate to shorter reaction times, lower temperatures, and potentially higher yields with a cleaner reaction profile.
However, the cost and availability of fluorinated starting materials may be a consideration. Chlorinated pyridazines are often more readily available and less expensive. The lower reactivity of chloropyridazines can also be exploited to achieve selective mono-substitution in the presence of multiple halogen atoms, although this often requires careful control of reaction conditions.
References
-
Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
